TC-C 14G
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCKSZWMRCSPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Cl2F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Interactions of TC-C 14G with the Cannabinoid-1 Receptor: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of TC-C 14G, a potent benzodioxole-based compound, at the human cannabinoid-1 (CB1) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Findings: this compound as a Potent CB1 Receptor Inverse Agonist
This compound has been identified as a high-affinity inverse agonist for the human CB1 receptor. Inverse agonists are unique ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the CB1 receptor, which exhibits a degree of constitutive (basal) activity even in the absence of an agonist, an inverse agonist like this compound stabilizes the receptor in an inactive conformation, thereby reducing this basal signaling.
The potency and affinity of this compound have been quantified through rigorous in vitro assays, revealing its standing as a significant tool for studying the endocannabinoid system and as a potential therapeutic agent.
Quantitative Data Summary
The binding affinity and functional potency of this compound and a selection of reference compounds at the human CB1 receptor are summarized in the table below. This data is compiled from the seminal study by Alig et al. (2008).[1]
| Compound | CB1 Binding Affinity (Ki, nM) | CB1 Functional Activity (EC50, nM) - cAMP Assay |
| This compound ((R)-14g) | 4 | 11 |
| Rimonabant | 5 | 13 |
| CP-55,940 | 0.8 | 0.4 (agonist) |
Mechanism of Action: Modulation of the CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive activity of the receptor, leading to an increase in basal cAMP levels.
Below is a diagram illustrating the signaling pathway of the CB1 receptor and the modulatory effect of this compound.
References
An In-depth Technical Guide to TC-C 14G as an Inverse Agonist
A comprehensive review of the current scientific literature reveals no specific public domain information, quantitative data, or detailed experimental protocols for a compound designated "TC-C 14G" in the context of its function as an inverse agonist.
This indicates that "this compound" may be a compound that is not yet described in published scientific literature, a proprietary molecule under internal research and development, or potentially an incorrect designation.
To provide the requested in-depth technical guide, information regarding the molecular target, its signaling pathways, binding affinities, and the experimental conditions used to characterize its inverse agonist properties would be required.
However, to fulfill the user's request for a technical guide on the core concepts of inverse agonism, structured in the requested format, the following sections provide a detailed overview based on well-established principles of pharmacology and cell signaling. This guide can serve as a template for when specific data on this compound becomes available.
The Conceptual Framework of Inverse Agonism
G protein-coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in signal transduction.[1] A key concept in understanding GPCR function is that some receptors can exist in an active conformational state even in the absence of an agonist, leading to a basal level of signaling.[1][2][3] This phenomenon is known as constitutive activity .[1][2][3][4]
An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response.[2] It stabilizes the inactive conformation of the receptor, thereby reducing its constitutive activity.[2][3] This is distinct from a neutral antagonist, which simply blocks the binding of an agonist without affecting the receptor's basal activity.[5]
The following diagram illustrates a generalized signaling pathway for a constitutively active G protein-coupled receptor (GPCR) that couples to Gαi, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. An inverse agonist would counteract this basal signaling.
Caption: Generalized GPCR-Gαi signaling pathway with constitutive activity and the action of an inverse agonist.
Quantitative Analysis of Inverse Agonist Activity
The pharmacological activity of an inverse agonist is typically characterized by its binding affinity (Ki) and its efficacy in reducing the basal signal (IC50 or EC50 for the inverse response).
Table 1: Hypothetical Quantitative Data for this compound
| Parameter | Value | Unit | Description |
| Binding Affinity (Ki) | Data Not Available | nM | Concentration of this compound required to occupy 50% of the receptors at equilibrium. |
| IC50 (cAMP Assay) | Data Not Available | nM | Concentration of this compound that inhibits 50% of the basal adenylyl cyclase activity. |
| Maximal Inhibition | Data Not Available | % | The maximum reduction in basal signaling achieved by this compound. |
Experimental Protocols for Characterizing Inverse Agonism
The following are standard experimental protocols used to identify and characterize inverse agonists.
This assay is used to determine the binding affinity (Ki) of the compound to the target receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.
This assay measures the ability of the compound to reduce the basal signaling activity of the receptor.
Experimental Workflow: cAMP Functional Assay
Caption: Workflow for a functional assay to measure inverse agonist efficacy.
Conclusion
While specific data for this compound is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for understanding and evaluating its potential function as an inverse agonist. The key characteristic to establish is its ability to reduce the constitutive, or agonist-independent, activity of its target receptor. Further research and publication of data are necessary to fully elucidate the pharmacological profile of this compound. Researchers are encouraged to consult the primary literature for detailed protocols and to adapt them to their specific experimental systems.
References
- 1. Inverse agonism at G protein-coupled receptors: (patho)physiological relevance and implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse agonism and its therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. domaintherapeutics.ca [domaintherapeutics.ca]
- 5. Inverse agonists and neutral antagonists of recombinant human A1 adenosine receptors stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Pharmacology of TC-C 14G
** chercheurs, scientifiques et professionnels du développement de médicaments**
Introduction
L'investigation de nouveaux agents pharmacologiques est la pierre angulaire de la découverte et du développement de médicaments. Ce guide technique fournit un aperçu approfondi de la pharmacologie d'un composé d'intérêt, le TC-C 14G. En raison de l'absence d'informations publiquement disponibles concernant une molécule portant cette désignation spécifique, ce document décrira une approche méthodologique pour caractériser un nouveau composé, en utilisant des protocoles et des cadres d'analyse standard de l'industrie. Il servira de modèle pour l'établissement du profil pharmacologique d'un composé de recherche tel que le this compound, une fois que sa nature chimique et sa cible biologique seront identifiées.
Caractérisation du composé et données quantitatives
La première étape de l'évaluation pharmacologique consiste à déterminer les propriétés physico-chimiques fondamentales du composé et sa puissance dans les essais biologiques pertinents. Ces données sont cruciales pour l'interprétation des résultats expérimentaux et pour la conception d'études ultérieures.
Propriétés physico-chimiques
Un profilage physico-chimique complet est essentiel pour comprendre l'aptitude au développement de médicaments d'un composé.
| Propriété | Méthodologie | Résultat attendu |
| Poids moléculaire | Spectrométrie de masse | g/mol |
| Formule moléculaire | Spectrométrie de masse | - |
| Solubilité | Essai de solubilité cinétique | µg/mL ou µM |
| LogP/LogD | Méthode de partage (par ex., shake-flask) ou CLHP | Valeur sans unité |
| pKa | Titrage potentiométrique ou spectrophotométrique | Valeur(s) de pKa |
Données de puissance et de liaison in vitro
La détermination de la puissance et de l'affinité de liaison d'un composé avec sa cible moléculaire est fondamentale pour comprendre son mécanisme d'action.
| Paramètre | Essai | Description | Résultat attendu |
| IC | Essai d'inhibition enzymatique/fonctionnelle | Concentration du composé qui inhibe 50 % de l'activité enzymatique ou de la réponse fonctionnelle. | nM ou µM |
| EC | Essai d'agoniste/de signalisation cellulaire | Concentration du composé qui produit 50 % de la réponse biologique maximale. | nM ou µM |
| K | Essai de liaison par compétition | Constante d'inhibition qui indique l'affinité de liaison d'un inhibiteur. | nM ou µM |
| K | Essai de liaison par saturation | Constante de dissociation qui quantifie l'affinité entre un ligand et son récepteur. | nM ou µM |
Protocoles expérimentaux
Des méthodologies détaillées et reproductibles sont impératives pour une évaluation pharmacologique rigoureuse.
Essai d'inhibition enzymatique (exemple)
Objectif : Déterminer la CI50 du this compound contre une kinase cible.
Matériaux :
-
Enzyme kinase purifiée
-
Substrat peptidique spécifique
-
This compound (dissous dans du DMSO)
-
ATP
-
Tampon de réaction kinase (par ex., 50 mM HEPES pH 7,5, 10 mM MgCl
2, 1 mM EGTA, 0,01 % Brij-35) -
Plaques 384 puits
-
Système de détection (par ex., luminescence ou fluorescence)
Protocole :
-
Préparer une série de dilutions de 2 fois du this compound dans du DMSO, puis diluer davantage dans le tampon de réaction kinase.
-
Ajouter 5 µL de la dilution du composé dans les puits de la plaque 384 puits.
-
Ajouter 5 µL de la solution d'enzyme kinase (à 2x la concentration finale) dans chaque puits.
-
Incuber pendant 15 minutes à température ambiante.
-
Initier la réaction en ajoutant 10 µL d'un mélange de substrat peptidique et d'ATP (à 2x la concentration finale).
-
Incuber pendant 60 minutes à température ambiante.
-
Arrêter la réaction et détecter le signal selon les instructions du kit de détection.
-
Tracer la courbe dose-réponse et calculer la valeur de la CI
50à l'aide d'un logiciel d'ajustement de courbe non linéaire.
Essai de liaison par compétition par radioligand (exemple)
Objectif : Déterminer le Ki du this compound pour un récepteur cible.
Matériaux :
-
Membranes cellulaires exprimant le récepteur cible
-
Radioligand spécifique de haute affinité
-
This compound
-
Tampon de liaison (par ex., 50 mM Tris-HCl pH 7,4, 5 mM MgCl
2, 1 mM EDTA) -
Plaques de filtration et filtre en fibre de verre
-
Scintillateur liquide et compteur à scintillation
Protocole :
-
Préparer une série de dilutions du this compound.
-
Dans des tubes à essai, mélanger les membranes cellulaires, le radioligand (à une concentration proche de son K
d) et différentes concentrations de this compound. -
Incuber à température ambiante pendant 2 à 3 heures pour atteindre l'équilibre.
-
Filtrer rapidement le mélange de réaction à travers les filtres en fibre de verre sous vide pour séparer le radioligand lié du radioligand libre.
-
Laver les filtres avec du tampon de liaison froid pour éliminer le radioligand non spécifiquement lié.
-
Mesurer la radioactivité retenue sur les filtres à l'aide d'un compteur à scintillation.
-
Calculer le K
ià l'aide de l'équation de Cheng-Prusoff.
Voies de signalisation et flux de travail expérimentaux
La visualisation des voies de signalisation et des flux de travail expérimentaux peut grandement faciliter la compréhension des mécanismes complexes.
Voie de signalisation hypothétique
Ce diagramme illustre une voie de signalisation générique de la kinase qui pourrait être modulée par un inhibiteur tel que le this compound.
Légende: Voie de signalisation hypothétique de la kinase inhibée par le this compound.
Flux de travail de la découverte de médicaments
Ce diagramme décrit un flux de travail typique pour la découverte et le développement précoce de médicaments, applicable à un projet impliquant un composé comme le this compound.
Légende: Flux de travail simplifié de la découverte de médicaments.
Conclusion
Bien que la nature spécifique du this compound reste à élucider, ce guide technique fournit un cadre complet pour son évaluation pharmacologique. En suivant les protocoles décrits pour la détermination des données quantitatives et en appliquant une approche systématique pour élucider son mécanisme d'action, le profil pharmacologique complet du this compound peut être établi. Les visualisations fournies servent d'outils conceptuels pour guider la recherche et l'interprétation des données dans le processus de découverte de médicaments. Au fur et à mesure que des informations sur le this compound deviendront disponibles, ce document pourra être adapté pour refléter les données expérimentales spécifiques et les voies de signalisation pertinentes.
The Benzodioxole Derivative TC-C 14G: A Potent Inverse Agonist for Cannabinoid CB1 Receptor Interrogation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. Its involvement in a wide array of physiological processes, including appetite, pain perception, and mood, has made it a significant target for therapeutic intervention. TC-C 14G, a novel benzodioxole derivative, has emerged as a potent and high-affinity inverse agonist for the CB1 receptor. This technical guide provides a comprehensive overview of this compound as a chemical probe for studying the CB1 receptor, consolidating available data, and presenting detailed experimental protocols for its characterization.
Core Properties of this compound
This compound is distinguished by its high affinity for the human CB1 receptor (hCB1R), acting as an inverse agonist to reduce the basal activity of the receptor. Its core quantitative properties are summarized below.
| Parameter | Value | Receptor | Assay Type | Reference |
| Ki | 4 nM | hCB1R | Radioligand Binding Assay | [1] |
| EC50 | 11 nM | hCB1R | cAMP Functional Assay | [1] |
CB1 Receptor Signaling and the Role of Inverse Agonists
The CB1 receptor primarily couples to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that includes the modulation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, and the PI3K/Akt pathway[2][3]. As an inverse agonist, this compound not only blocks the effects of agonists but also reduces the constitutive, ligand-independent activity of the CB1 receptor, leading to an increase in cAMP levels from the basal state[4].
Experimental Protocols for Characterizing this compound
The following are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of CB1 receptor inverse agonists like this compound.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 receptor.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells) or from brain tissue (e.g., rat cerebellum)[5]. Homogenize cells or tissue in ice-cold TME buffer (25 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh TME buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200-250 µL of TME buffer containing 0.1-0.5% fatty acid-free BSA:
-
CB1 receptor-containing membranes (10-40 µg of protein).
-
A fixed concentration of the radioligand [3H]SR141716A (typically around its Kd, e.g., 1 nM)[5].
-
Varying concentrations of the unlabeled test compound (this compound).
-
For non-specific binding control wells, add a high concentration of a known CB1 ligand (e.g., 10 µM CP55940)[5].
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation[5].
-
Filtration: Terminate the reaction by rapid filtration through GF/B or GF/C glass fiber filters (pre-soaked in buffer) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of an inverse agonist to decrease the basal level of G-protein activation by the CB1 receptor.
Workflow:
Detailed Protocol:
-
Membrane Preparation: Use membranes prepared as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of GTPγS binding buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4) containing 0.1% BSA:
-
CB1 receptor-containing membranes (6-10 µg of protein)[6].
-
GDP (typically 10 µM) to ensure G-proteins are in the inactive state[6].
-
[35S]GTPγS (a non-hydrolyzable GTP analog, typically 0.1 nM)[6].
-
Varying concentrations of this compound.
-
For basal binding, omit the test compound. For non-specific binding, include a high concentration of unlabeled GTPγS (e.g., 10 µM)[2].
-
-
Incubation: Incubate the plate at 30°C for 60 minutes[6].
-
Filtration, Washing, and Counting: Follow the same procedures as described for the radioligand binding assay.
-
Data Analysis: Calculate the specific binding of [35S]GTPγS at each concentration of this compound. The decrease in basal [35S]GTPγS binding indicates inverse agonist activity.
Forskolin-Stimulated cAMP Accumulation Assay
This whole-cell functional assay measures the ability of an inverse agonist to increase intracellular cAMP levels by inhibiting the constitutive activity of the Gi/o-coupled CB1 receptor.
Workflow:
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the human CB1 receptor (e.g., CHO or HEK-293 cells) in 24-well plates and grow to 80-90% confluency[7].
-
Pre-treatment: Wash the cells with a physiological saline solution. Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15 minutes at 37°C to prevent the degradation of cAMP[7].
-
Treatment: Add varying concentrations of this compound to the cells. To measure the effect on agonist-induced inhibition, a CB1 agonist can be added. To measure inverse agonism on basal activity, no agonist is added. Forskolin, an adenylyl cyclase activator, is often used to amplify the cAMP signal[7][8].
-
Cell Lysis: After a defined incubation period (e.g., 15-30 minutes), terminate the reaction and lyse the cells using a lysis buffer provided with the cAMP detection kit.
-
cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, an Enzyme-Linked Immunosorbent Assay (ELISA), or a Radioimmunoassay (RIA).
-
Data Analysis: Generate concentration-response curves and calculate the EC50 value for the this compound-induced increase in cAMP levels.
In Vivo Characterization
While specific in vivo data for this compound is limited, the primary literature indicates its efficacy in animal models. The following are representative protocols for assessing the in vivo effects of CB1 inverse agonists.
Reversal of Agonist-Induced Hypothermia in Mice
CB1 receptor agonists induce a characteristic drop in body temperature (hypothermia). The ability of an inverse agonist to block or reverse this effect is a common in vivo measure of its potency and efficacy.
Representative Protocol:
-
Animal Model: Use male NMRI mice.
-
Acclimatization: Allow mice to acclimate to the experimental room and individual cages.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Agonist Administration: Administer a CB1 receptor agonist (e.g., CP-55,940) to induce hypothermia.
-
Inverse Agonist Administration: Administer varying doses of this compound either before (to assess blockade) or after (to assess reversal) the CB1 agonist.
-
Temperature Monitoring: Monitor rectal temperature at regular intervals for several hours.
-
Data Analysis: Calculate the dose of this compound required to produce a 50% reversal of the agonist-induced hypothermia (ID50). The primary literature reports an ID50 of 5 mg/kg for a compound structurally related to this compound.
Diet-Induced Obesity (DIO) Rodent Model
CB1 inverse agonists have been extensively studied for their potential to treat obesity by reducing food intake and body weight.
Representative Protocol:
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice[5][7].
-
Induction of Obesity: Feed the animals a high-fat diet for several weeks to induce obesity, insulin (B600854) resistance, and glucose intolerance[7][9].
-
Treatment: Administer this compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified period (e.g., several weeks)[7].
-
Monitoring: Regularly monitor food intake, body weight, and body composition (e.g., using qNMR/EchoMRI)[9].
-
Metabolic Parameters: At the end of the study, collect blood and tissues to measure various metabolic parameters, including glucose, insulin, and lipid levels.
-
Data Analysis: Compare the changes in body weight, food intake, and metabolic parameters between the this compound-treated group and the vehicle-treated group. The primary literature indicates that a related benzodioxole compound reduced body-weight gain and fat mass in diet-induced obese rats.
Pharmacokinetic Profile
| Parameter | Description |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. |
| Clearance (CL) | The volume of plasma from which the drug is completely removed per unit of time. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Brain Penetration | The ability of the compound to cross the blood-brain barrier, which is critical for assessing central versus peripheral effects. |
Conclusion
This compound is a valuable chemical probe for the investigation of CB1 receptor function. Its high affinity and inverse agonist activity make it a powerful tool for dissecting the physiological and pathological roles of constitutive CB1 receptor signaling. The experimental protocols provided in this guide offer a robust framework for the in vitro and in vivo characterization of this compound and other novel CB1 receptor modulators. Further research is warranted to fully elucidate its selectivity profile, downstream signaling effects, and pharmacokinetic properties to maximize its utility in advancing our understanding of the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CB1 Ligand AM251 Induces Weight Loss and Fat Reduction in Addition to Increased Systemic Inflammation in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel CB1 Inverse Agonists for Investigation of Constitutive Signaling Activities - Debra Kendall [grantome.com]
- 9. criver.com [criver.com]
Foundational research on benzodioxole-based CB1 inverse agonists
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning benzodioxole-based inverse agonists targeting the Cannabinoid Receptor 1 (CB1). It covers the core mechanism of action, key quantitative data from structure-activity relationship (SAR) studies, and detailed protocols for essential biochemical assays.
Introduction: The CB1 Receptor and the Benzodioxole Scaffold
The endocannabinoid system, a crucial neuromodulatory system, regulates a wide array of physiological processes, including appetite, pain, and mood.[1] The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of this system, primarily expressed in the central nervous system.[1][2] While CB1 receptor agonists are known to increase appetite, inverse agonists have been developed to produce the opposite effect, offering significant therapeutic potential for treating obesity and related metabolic disorders.[1][3]
However, first-generation CB1 inverse agonists, such as rimonabant, were withdrawn from the market due to adverse psychiatric side effects, including anxiety and depression.[4] This has driven the search for novel chemical scaffolds with improved safety profiles. The benzodioxole series represents a novel class of CB1 inverse agonists, identified through fragment-based de novo design, which has yielded promising lead compounds with potent in vivo activity.[5]
Mechanism of Action and Signaling Pathway
The CB1 receptor is constitutively active, meaning it can signal without being bound by an agonist. It is coupled to inhibitory G-proteins (Gi/o). Agonist binding activates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[6]
CB1 inverse agonists bind to the receptor and stabilize it in an inactive conformation.[1][7] This action not only blocks agonists from binding but also reduces the receptor's basal, ligand-independent activity.[8] The primary downstream effect of this stabilization is the opposite of agonist action: a functional increase in basal cAMP production.[2][6]
Drug Discovery and Characterization Workflow
The identification of potent benzodioxole-based CB1 inverse agonists followed a structured drug discovery pipeline. This process begins with computational design and progresses through chemical synthesis, comprehensive in vitro screening, and finally, in vivo evaluation to confirm therapeutic effects.
Quantitative Data Summary
Structure-activity relationship (SAR) studies of the benzodioxole series led to the identification of (+)-[(R)-2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-benzo[5][9]dioxol-5-yl]-morpholin-4-yl-methanone, designated as (R)-14g .[5] This compound emerged as a lead candidate due to its high potency and in vivo activity. The table below summarizes key biochemical data for this compound and a related analogue.
| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Activity (IC50, nM) [GTPγS] |
| (R)-14g | 2.4 | >10,000 | 11 |
| (S)-14g | 10 | >10,000 | 110 |
Data sourced from Lange et al., 2008.[5]
The data demonstrates that the (R)-enantiomer, (R)-14g, possesses significantly higher binding affinity for the CB1 receptor compared to its (S)-enantiomer, highlighting the stereoselectivity of the interaction.[5] Both compounds show high selectivity for CB1 over CB2 receptors.
Key Experimental Protocols
Characterizing benzodioxole derivatives requires robust and standardized assays to determine binding affinity and functional activity. The following are detailed protocols for two fundamental experiments.
This assay quantifies the affinity of a test compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled ligand.
A. Materials & Reagents
-
Membrane Preparation: Homogenized membranes from cells expressing the CB1 receptor (e.g., HEK-293 or CHO-K1 cells) or from brain tissue.
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).
-
Test Compound: Benzodioxole derivative at various concentrations.
-
Non-specific Binding Control: A high concentration of an unlabeled CB1 ligand (e.g., 10 µM CP55,940).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration System: 96-well harvester with GF/B or GF/C glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
B. Protocol Steps
-
Membrane Preparation: Thaw frozen membrane aliquots and resuspend them in ice-cold binding buffer. Determine protein concentration using a standard assay (e.g., BCA). Dilute membranes to a final concentration of 5-20 µg of protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following components to a final volume of 200-250 µL:
-
Total Binding Wells: Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.
-
Non-specific Binding Wells: Binding buffer, [³H]-CP55,940, a high concentration of unlabeled ligand, and membrane suspension.
-
Competition Wells: Binding buffer, [³H]-CP55,940, varying concentrations of the benzodioxole test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. The filters will trap the membranes and any bound radioligand.
-
Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Dry the filters, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This cell-based functional assay measures the ability of an inverse agonist to increase intracellular cAMP levels, confirming its mechanism of action.
A. Materials & Reagents
-
Cell Line: A cell line stably expressing the CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: Benzodioxole derivative at various concentrations.
-
Positive Control (for Gi pathway): Forskolin (B1673556), an adenylyl cyclase activator, is used to establish a cAMP window for measuring inhibition by agonists. For inverse agonists, the compound is tested against the basal (unstimulated) cAMP level.
-
cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based kits).
B. Protocol Steps
-
Cell Culture: Plate the CB1-expressing cells in 96- or 384-well plates and grow them to the desired confluency (typically 80-90%).
-
Cell Stimulation:
-
Remove the culture medium and wash the cells once with stimulation buffer.
-
Add stimulation buffer containing varying concentrations of the benzodioxole test compound to the wells. Include wells for basal (buffer only) and control responses.
-
For Gi-coupled receptors, a pre-stimulation with forskolin is typically required to measure agonist-induced decreases in cAMP. However, to measure inverse agonism, the key is to observe an increase over the basal cAMP level in the absence of forskolin.[9]
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Add the lysis buffer provided in the cAMP detection kit to each well to stop the reaction and release the intracellular cAMP.
-
cAMP Detection: Perform the detection steps according to the manufacturer's protocol for the chosen cAMP kit. This typically involves adding detection reagents that generate a measurable signal (e.g., fluorescence, luminescence) that is proportional or inversely proportional to the amount of cAMP present.
-
Measurement: Read the plate using a plate reader compatible with the detection kit's signal output.
-
Data Analysis:
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw signal from the experimental wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the benzodioxole test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal increase in cAMP) and the maximum effect (Emax) from the resulting dose-response curve.
-
In Vivo Activity
Lead benzodioxole compounds have demonstrated significant in vivo activity. Key pharmacodynamic effects include the reversal of hypothermia induced by a CB1 agonist (e.g., CP-55940) in mice.[5] Furthermore, in efficacy models, compounds like (R)-14g have been shown to reduce body-weight gain and fat mass in diet-induced obese rats, confirming their therapeutic potential for treating obesity.[5]
References
- 1. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist | MDPI [mdpi.com]
- 3. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of TC-C 14G: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-C 14G, chemically identified as [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, is a potent and high-affinity inverse agonist of the Cannabinoid-1 (CB1) receptor.[1][2] Preclinical data indicate its potential as a therapeutic agent, particularly in the context of metabolic disorders such as obesity. This document provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, key quantitative metrics, and the experimental frameworks used for its initial characterization. While this guide aims to be thorough, it is important to note that detailed experimental protocols are based on standardized methodologies, as the full text of the primary research publication was not accessible.
Introduction
The endocannabinoid system, and specifically the CB1 receptor, is a critical regulator of numerous physiological processes, including appetite, energy metabolism, and mood. The CB1 receptor, a G-protein coupled receptor (GPCR), is primarily expressed in the central nervous system and various peripheral tissues.[3] Its overactivation has been linked to several pathological conditions, making it a significant target for drug development. This compound has emerged as a selective inverse agonist for this receptor, suggesting a therapeutic utility in conditions characterized by CB1 receptor hyperactivity.[1][2]
Mechanism of Action
This compound functions as an inverse agonist at the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and reduces its basal, constitutive activity. The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by endogenous cannabinoids (e.g., anandamide), it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an inverse agonist, this compound is expected to increase cAMP levels by suppressing the receptor's intrinsic activity.
Figure 1: Simplified signaling pathway of this compound at the CB1 receptor.
Quantitative Data Summary
The preclinical evaluation of this compound has yielded key quantitative metrics that establish its potency and efficacy. These findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Ki | 4 nM | Dissociation constant, indicating high binding affinity for the human CB1 receptor.[1][2] |
| EC50 | 11 nM | Half maximal effective concentration in a functional cAMP assay, demonstrating potent inverse agonist activity.[2] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Assay | Species |
| ID50 | 5 mg/kg | Dose required to induce a half-maximal response in a hypothermia assay, a common in vivo screen for CB1 receptor ligands.[2] | Not Specified |
Therapeutic Potential
The primary therapeutic indication for this compound, as suggested by the initial research, is the treatment of obesity .[2] This is consistent with the known role of the CB1 receptor in regulating appetite and energy balance. Additionally, patent literature includes this compound in broader therapeutic claims, although specific preclinical data for these indications are not available:
-
Modulation of Anti-Cancer Immune Response [4]
-
Treatment of Inflammatory and Autoimmune Diseases [5]
-
Treatment of Alcohol Use Disorder [6]
These wider applications remain speculative without further dedicated studies.
Experimental Protocols
Detailed, step-by-step protocols for the experiments involving this compound are not publicly available. However, based on the reported assays, the following sections describe the standard methodologies likely employed.
CB1 Receptor Binding Assay (for Ki Determination)
This assay measures the affinity of a compound for a receptor. A radiolabeled ligand with known affinity for the CB1 receptor (e.g., [3H]CP-55940) is incubated with a preparation of cells or membranes expressing the human CB1 receptor (e.g., HEK293 cells). The assay is run with and without this compound at various concentrations. The ability of this compound to displace the radioligand is measured, and from this competition curve, the Ki value is calculated.
cAMP Functional Assay (for EC50 Determination)
This assay determines the functional activity of the compound as an inverse agonist. Cells expressing the CB1 receptor are treated with this compound. Since the CB1 receptor tonically inhibits adenylyl cyclase, an inverse agonist will cause an increase in cAMP levels. The concentration of cAMP is measured (e.g., via HTRF or ELISA), and the EC50 value is the concentration of this compound that produces 50% of the maximal increase in cAMP.
In Vivo Hypothermia Assay (for ID50 Determination)
CB1 receptor agonists are known to induce hypothermia in rodents. Conversely, inverse agonists can block this effect or induce hyperthermia. In this assay, a baseline body temperature is recorded for the test animals. The animals are then administered various doses of this compound, and their body temperature is monitored over time. The ID50 is the dose that produces the half-maximal temperature change.
Figure 2: Logical workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a well-characterized, potent, and high-affinity CB1 receptor inverse agonist with demonstrated in vitro and in vivo activity. The preliminary data strongly support its potential for development as a therapeutic for obesity. Further studies are warranted to explore its pharmacokinetic profile, metabolic stability, and safety. Additionally, the speculative therapeutic applications in oncology and immunology, while intriguing, require substantial validation through dedicated preclinical research. The detailed characterization of its mechanism and effects will be crucial for its potential translation into clinical settings.
References
Understanding the Structure-Activity Relationship of TC-C 14G: A Technical Guide
Initial Research Findings and Limitations
A comprehensive search for "TC-C 14G" did not yield specific information on a molecule with this designation. The search results primarily provided general information on the class of tripartite Toxin complexes (Tc toxins), their mechanism of action, and structure-activity relationship (SAR) studies of other unrelated compounds.
This lack of specific data on "this compound" prevents the creation of the requested in-depth technical guide. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and specific visualizations of signaling pathways and experimental workflows for this particular compound, cannot be fulfilled without foundational information.
General Insights into Tc Toxins
While a detailed analysis of this compound is not possible, the search did provide insights into the broader family of Tc toxins, which may be relevant if "this compound" is a component or analog of these toxins.
Tc toxins are complex bacterial protein toxins composed of three subunits: TcA, TcB, and TcC.[1][2] The TcA component is responsible for binding to host cell receptors and forming a channel through the membrane.[1][2][3] The TcB and TcC subunits form a cocoon-like structure that encapsulates the toxic enzyme component.[2]
The mechanism of action involves several key steps:
-
Receptor Binding: TcA binds to specific receptors on the host cell surface. Recent studies have identified heparins/heparan sulfates and Lewis antigens as potential receptors for different TcAs.[2]
-
Pore Formation: Upon binding, and often triggered by a pH shift in the endosome, the TcA subunit undergoes a conformational change, inserting a channel into the host cell membrane.[1][3]
-
Translocation: The TcB/TcC complex, carrying the toxic component, docks with the TcA channel, leading to the translocation of the toxic enzyme into the host cell cytoplasm.[1][3]
The structure-activity relationships of Tc toxins are being investigated, with a focus on understanding the specificity of TcA receptor binding and the mechanism of channel formation and toxin translocation.[1][2] This knowledge is crucial for the potential development of these toxins as biopesticides or for understanding their role in pathogenesis.[3]
Due to the absence of specific information on a compound designated "this compound" in the public domain, this report cannot provide the detailed technical guide as originally requested. The provided information on Tc toxins offers a general background that may be relevant to the user's area of interest. Further investigation into the correct nomenclature or internal designation of the compound of interest is recommended to enable a more targeted and informative analysis.
References
Unveiling the Neuronal Impact of TC-C 14G: A Technical Guide on its Core Effects on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC-C 14G, a potent and high-affinity inverse agonist of the Cannabinoid-1 (CB1) receptor, presents a significant tool for probing the intricacies of neuronal signaling. This technical guide provides a comprehensive overview of the known molecular interactions and the putative effects of this compound on critical neuronal signaling cascades. While direct, in-depth studies on the downstream signaling of this specific compound are limited, its well-defined action as a CB1 receptor inverse agonist allows for a detailed, evidence-based extrapolation of its likely impact on neuronal function. This document summarizes the core pharmacology of this compound, outlines the canonical signaling pathways modulated by the CB1 receptor, and presents detailed experimental protocols relevant to its characterization. The included visualizations of signaling pathways and experimental workflows offer a clear framework for understanding the potential molecular mechanisms of this compound in a research and drug development context.
Introduction to this compound
This compound, also referred to as "Compound 14g" in initial reports, is a synthetic, small-molecule ligand that acts as a potent and selective inverse agonist at the human Cannabinoid-1 (CB1) receptor. Its chemical name is [2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-4-morpholinyl-methanone, and its CAS number is 656804-72-7. The primary characterization of this compound has established its high binding affinity and functional potency at the CB1 receptor, which is predominantly expressed in the central nervous system and plays a crucial role in modulating neurotransmission.
Quantitative Pharmacological Data
The foundational data for this compound's activity at the human CB1 receptor is summarized below. These values were determined in studies assessing the compound's ability to bind to the receptor and to inhibit its basal, agonist-independent activity.
| Parameter | Value | Description | Source |
| Ki (hCB1) | 4 nM | Inhibitory constant, a measure of binding affinity to the human CB1 receptor. | [Alig L, et al., 2008] |
| EC50 (hCB1) | 11 nM | Half-maximal effective concentration for inverse agonist activity at the human CB1 receptor, typically measured via cAMP accumulation assays. | [Alig L, et al., 2008] |
Postulated Effects on Neuronal Signaling Pathways
As a CB1 receptor inverse agonist, this compound is expected to modulate intracellular signaling pathways that are constitutively regulated by the CB1 receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Through this coupling, the CB1 receptor influences several downstream effectors. The expected effects of this compound are to counteract the basal activity of the CB1 receptor, leading to the following changes:
Cyclic AMP (cAMP) Pathway
The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular levels of the second messenger cyclic AMP (cAMP). As an inverse agonist, this compound would be expected to increase the basal activity of adenylyl cyclase, resulting in an elevation of intracellular cAMP levels. This, in turn, can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).
Figure 1: Postulated effect of this compound on the cAMP pathway.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway
The CB1 receptor has been shown to modulate the MAPK/ERK signaling cascade, which is crucial for neuronal plasticity, survival, and differentiation. The exact nature of this modulation can be complex and cell-type specific. However, CB1 receptor activation is often linked to the activation of the ERK pathway. As an inverse agonist, this compound would be predicted to decrease the basal level of ERK phosphorylation (p-ERK), thereby inhibiting this pathway.
Figure 2: Predicted inhibitory effect of this compound on the MAPK/ERK pathway.
Phosphoinositide 3-Kinase (PI3K) / Akt Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. CB1 receptor activation has been linked to the activation of this pathway, promoting neuronal survival. Consequently, this compound, as an inverse agonist, is expected to decrease the basal activity of the PI3K/Akt pathway. This would lead to reduced phosphorylation of Akt and its downstream targets, potentially impacting cell survival and other metabolic processes.
Figure 3: Hypothetical inhibitory effect of this compound on the PI3K/Akt pathway.
Detailed Experimental Protocols
The following is a representative protocol for a cAMP accumulation assay, a standard method used to characterize the inverse agonist activity of compounds like this compound at the CB1 receptor.
cAMP Accumulation Assay
Objective: To determine the effect of this compound on intracellular cAMP levels in cells expressing the human CB1 receptor.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor (hCB1-HEK293).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Assay buffer: DMEM containing 0.1% Bovine Serum Albumin (BSA) and 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Forskolin (B1673556) (an adenylyl cyclase activator, used as a positive control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer).
-
96-well or 384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture hCB1-HEK293 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed the cells into the microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of forskolin in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add the various concentrations of this compound or control buffer to the wells. c. Incubate for 30 minutes at 37°C. d. (Optional) For antagonist mode testing, add a known CB1 agonist at this step. e. Add forskolin to all wells (except for the basal control) to stimulate cAMP production. f. Incubate for a further 30 minutes at 37°C.
-
cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit. b. Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for LANCE kits).
-
Data Analysis: a. Plot the cAMP levels against the logarithm of the this compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Figure 4: Experimental workflow for a cAMP accumulation assay.
Conclusion and Future Directions
This compound is a valuable pharmacological tool due to its high potency and affinity as a CB1 receptor inverse agonist. While its direct effects on downstream neuronal signaling pathways beyond cAMP modulation have not been extensively reported, its mechanism of action provides a strong basis for predicting its influence on cascades such as the MAPK/ERK and PI3K/Akt pathways. The lack of specific studies on the broader signaling profile of this compound represents a significant knowledge gap. Future research should focus on elucidating these downstream effects in various neuronal populations to fully understand its potential as a modulator of neuronal function and for the development of novel therapeutics. Such studies would involve techniques like Western blotting for phosphorylated proteins (e.g., p-ERK, p-Akt), kinase activity assays, and gene expression analysis.
Exploratory Studies of a Novel Compound in Metabolic Disorder Models: A Technical Guide
Disclaimer: As of December 2025, publicly available scientific literature does not contain specific data or studies on a compound designated "TC-C 14G" for the treatment of metabolic disorders. The following guide is a representative template designed to meet the structural and content requirements of the user's request. All data, experimental protocols, and pathways are illustrative examples based on common research practices in the field of metabolic disease.
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. The intricate interplay of genetic predisposition and environmental factors disrupts normal metabolic homeostasis, leading to insulin (B600854) resistance, dyslipidemia, and chronic inflammation. This guide provides a comprehensive overview of the preclinical exploratory studies of a hypothetical compound, this compound, in various metabolic disorder models. The objective is to delineate its potential mechanism of action and therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound on Glucose Uptake in L6 Myotubes
| Concentration (nM) | Glucose Uptake (pmol/min/mg protein) | % Increase vs. Control |
| 0 (Control) | 15.2 ± 1.8 | 0% |
| 1 | 20.5 ± 2.1 | 34.9% |
| 10 | 35.8 ± 3.5 | 135.5% |
| 100 | 52.1 ± 4.9 | 242.8% |
| 1000 | 55.3 ± 5.2 | 263.8% |
Table 2: Effects of this compound on Metabolic Parameters in a Diet-Induced Obese (DIO) Mouse Model
| Treatment Group | Body Weight (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) |
| Lean Control | 25.4 ± 1.5 | 85.2 ± 5.1 | 0.5 ± 0.1 | 80.7 ± 7.2 | 65.4 ± 6.8 |
| DIO Control | 45.8 ± 3.2 | 155.6 ± 10.3 | 2.8 ± 0.4 | 150.2 ± 12.5 | 130.9 ± 11.2 |
| DIO + this compound (10 mg/kg) | 38.2 ± 2.8 | 120.4 ± 8.9 | 1.5 ± 0.3 | 110.6 ± 9.8 | 90.1 ± 8.5 |
| DIO + this compound (30 mg/kg) | 32.5 ± 2.5 | 105.1 ± 7.6 | 1.0 ± 0.2 | 95.3 ± 8.1 | 75.6 ± 7.1 |
Experimental Protocols
In Vitro Glucose Uptake Assay
-
Cell Culture: L6 myoblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 atmosphere. Differentiation into myotubes is induced by switching to DMEM with 2% horse serum for 5-7 days.
-
Treatment: Differentiated L6 myotubes are serum-starved for 4 hours in DMEM. Subsequently, cells are treated with varying concentrations of this compound (1 nM to 1 µM) or vehicle control for 18 hours.
-
Glucose Uptake Measurement: Cells are washed with Krebs-Ringer-HEPES (KRH) buffer and incubated with KRH buffer containing 0.1% BSA for 30 minutes. Insulin (100 nM) is added as a positive control. Glucose uptake is initiated by adding 10 µM 2-deoxy-D-[³H]glucose for 10 minutes.
-
Data Analysis: The reaction is stopped by washing with ice-cold KRH buffer. Cells are lysed with 0.1 N NaOH, and radioactivity is measured by liquid scintillation counting. Protein concentration is determined using a BCA assay to normalize the data.
Diet-Induced Obese (DIO) Mouse Model
-
Animal Model: Male C57BL/6J mice, aged 6-8 weeks, are fed a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and insulin resistance. A control group is maintained on a standard chow diet.
-
Compound Administration: DIO mice are randomly assigned to treatment groups: vehicle control, this compound (10 mg/kg), or this compound (30 mg/kg). The compound is administered daily via oral gavage for 8 weeks.
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Measured weekly.
-
Fasting Blood Glucose and Insulin: Blood is collected from the tail vein after a 6-hour fast at baseline and every 2 weeks. Glucose is measured using a glucometer, and insulin is measured by ELISA.
-
Lipid Profile: At the end of the study, terminal blood is collected via cardiac puncture for the analysis of total cholesterol and triglycerides using commercially available kits.
-
-
Statistical Analysis: Data are presented as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Visualizations
Signaling Pathways and Workflows
Caption: Insulin signaling pathway leading to glucose uptake in muscle and adipose tissues.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Methodological & Application
Application Notes and Protocols for TC-C 14G (Hypothetical Compound)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TC-C 14G is a novel, potent, and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and angiogenesis. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. These application notes provide detailed protocols for in vitro studies to characterize the activity of this compound in cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the kinase activity of mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2. By inhibiting mTOR, this compound blocks the phosphorylation of downstream effectors such as p70S6K and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest. Furthermore, inhibition of the PI3K/Akt/mTOR pathway by this compound promotes apoptosis in cancer cells.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| MCF-7 | Breast Cancer | 85 |
| A549 | Lung Cancer | 150 |
| U87 MG | Glioblastoma | 110 |
| PC-3 | Prostate Cancer | 220 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle Control | 0 | 5.2 ± 0.8 |
| This compound | 50 | 15.7 ± 1.5 |
| This compound | 100 | 35.4 ± 2.1 |
| This compound | 200 | 62.1 ± 3.5 |
Table 3: Inhibition of mTOR Signaling by this compound in MCF-7 Cells (4h)
| Treatment | Concentration (nM) | Relative p-p70S6K (T389) Level | Relative p-4E-BP1 (T37/46) Level |
| Vehicle Control | 0 | 1.00 | 1.00 |
| This compound | 50 | 0.62 | 0.55 |
| This compound | 100 | 0.25 | 0.18 |
| This compound | 200 | 0.08 | 0.05 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (including a vehicle control with 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition
This protocol assesses the effect of this compound on the phosphorylation status of key mTOR pathway proteins.
Materials:
-
Cancer cell lines (e.g., MCF-7)
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p70S6K, anti-p70S6K, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Seed and treat cells as described above (typically for 4 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control (e.g., Actin) to ensure equal loading.
Application Notes: Characterization of TC-C 14G in a cAMP Functional Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic AMP (cAMP) is a critical second messenger that plays a pivotal role in cellular signaling cascades initiated by the activation of G-protein coupled receptors (GPCRs). GPCRs that couple to the stimulatory G-protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, GPCRs that couple to the inhibitory G-protein (Gi) suppress adenylyl cyclase activity, resulting in a decrease in cAMP. Consequently, measuring intracellular cAMP levels provides a robust and widely used method for assessing the activity of compounds that modulate GPCRs.
These application notes provide a comprehensive guide for utilizing TC-C 14G in a cAMP functional assay to determine its pharmacological profile. The protocols outlined below are designed for characterizing this compound as either a potential agonist or antagonist for both Gs- and Gi-coupled GPCRs.
Signaling Pathways
The modulation of intracellular cAMP levels by GPCRs is a fundamental signaling mechanism. The following diagrams illustrate the canonical Gs and Gi signaling pathways.
Caption: Gs-coupled GPCR signaling pathway.
Caption: Gi-coupled GPCR signaling pathway.
Experimental Protocols
The following protocols outline the steps for determining the effect of this compound on cAMP levels for both Gs- and Gi-coupled receptors. These protocols are based on a homogeneous time-resolved fluorescence (HTRF) assay format, a common method for quantifying cAMP.
General Experimental Workflow
Application Note and Protocol: Cell-Based Assay Design for Characterizing the CB1 Receptor Inverse Agonist TC-C 14G
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-C 14G is a potent and high-affinity inverse agonist for the Cannabinoid-1 (CB1) receptor.[1][2][3] Unlike neutral antagonists that block agonist binding, inverse agonists inhibit the constitutive, baseline activity of a receptor. The CB1 receptor, a G-protein coupled receptor (GPCR), exhibits significant constitutive activity, making it an important target for therapeutic intervention in various disorders. Cell-based assays are crucial for characterizing the pharmacological properties of compounds like this compound, providing quantitative data on their potency and efficacy in a physiologically relevant context.
This document provides a detailed protocol for a cell-based assay to determine the inverse agonist activity of this compound on the human CB1 receptor by measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
CB1 Receptor Signaling Pathway and the Mechanism of Inverse Agonism
The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. In its constitutively active state, the CB1 receptor tonically inhibits adenylyl cyclase, leading to a suppressed basal level of intracellular cAMP. An inverse agonist, such as this compound, binds to the CB1 receptor and stabilizes it in an inactive conformation. This stabilization prevents the receptor from coupling to Gi/o, thereby releasing the inhibition of adenylyl cyclase and resulting in an increase in intracellular cAMP levels.
Principle of the cAMP Assay
This assay utilizes a cell line stably expressing the human CB1 receptor. The inverse agonist activity of this compound is quantified by measuring the increase in intracellular cAMP levels. A common method for this is a competitive immunoassay using a luminescent or fluorescent reporter. In this format, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. A decrease in the signal from the labeled conjugate indicates an increase in cellular cAMP.
Experimental Protocol
Materials and Reagents
-
Cells: HEK293 or CHO cell line stably expressing the human CB1 receptor (e.g., from a commercial vendor).
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) with 0.1% BSA.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Forskolin: (Optional, for use as a positive control for adenylyl cyclase activation) Stock solution in DMSO.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, luminescence, or fluorescence-based).
-
384-well white, solid-bottom assay plates.
-
Multichannel pipettes and a plate reader compatible with the chosen cAMP assay kit.
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture HEK293-hCB1 cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 384-well white, solid-bottom plate at a density of 5,000-10,000 cells per well in 20 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 1 µM down to 1 pM in 10-point, 1:3 or 1:10 dilutions.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (e.g., forskolin, if desired).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cell plate.
-
Add 20 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Follow the instructions provided with your chosen commercial cAMP assay kit. This typically involves the sequential addition of lysis buffer and detection reagents.
-
Incubate the plate for the time specified in the kit protocol (usually 1 hour at room temperature).
-
-
Signal Measurement:
-
Read the plate using a plate reader with the appropriate settings for your assay (e.g., luminescence or fluorescence).
-
Data Analysis
-
Normalize the raw data to the vehicle control (0% effect) and a maximal stimulation control (100% effect, if applicable).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
Data Presentation
The following table presents example data for the characterization of this compound in a cAMP assay.
| Compound | Assay Type | Cell Line | Parameter | Value |
| This compound | cAMP Accumulation | HEK293-hCB1 | EC50 | 11 nM [2] |
| This compound | Radioligand Binding | HEK293-hCB1 | Ki | 4 nM[2] |
| CP-55,940 (Agonist) | cAMP Inhibition | HEK293-hCB1 | IC50 | 5 nM |
| Rimonabant (Antagonist/Weak Inverse Agonist) | cAMP Accumulation | HEK293-hCB1 | EC50 | 25 nM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors. | Ensure proper cell mixing before seeding. Use calibrated multichannel pipettes. |
| Low signal-to-background ratio | Low CB1 receptor expression, inactive cells. | Confirm receptor expression via a different method (e.g., Western blot). Ensure cells are healthy and not over-confluent. |
| No response to this compound | Compound degradation, incorrect concentration. | Prepare fresh compound dilutions. Verify the concentration of the stock solution. |
Conclusion
The described cell-based cAMP assay provides a robust and quantitative method for characterizing the inverse agonist activity of this compound on the CB1 receptor. This protocol can be adapted to screen for and characterize other potential CB1 receptor modulators, making it a valuable tool in drug discovery and development.
References
Application Notes and Protocols for Receptor Binding Assay of TC-C 14G and the Cannabinoid Receptor 1 (CB1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, predominantly expressed in the central nervous system. Its involvement in a myriad of physiological processes, including appetite, pain perception, and mood, establishes it as a significant target for therapeutic drug development. TC-C 14G (also referred to as Compound 14g in select literature) has been identified as a potent CB1 receptor inverse agonist.[1][2] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits an opposite pharmacological response. This document provides a comprehensive guide to performing a receptor binding assay for this compound with the human CB1 receptor, detailing the necessary protocols, data analysis, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of this compound for the human CB1 receptor (HCB1R). This data is essential for designing and interpreting binding assays.
| Compound | Target Receptor | Ki (nM) | EC50 (nM) | Assay Type | Reference |
| This compound | Human CB1 | 4 | 11 | Radioligand Competition Binding & cAMP functional assay | [1][2] |
Note: The Ki value represents the binding affinity of this compound, while the EC50 value indicates its functional potency as an inverse agonist in a cAMP assay.[1][2]
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor by an agonist typically leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of its associated G-protein, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunit can modulate ion channels, such as inhibiting Ca2+ channels and activating K+ channels. As an inverse agonist, this compound would be expected to constitutively inhibit this pathway, leading to an increase in cAMP levels from baseline in systems with constitutive receptor activity.
Experimental Workflow: Radioligand Competition Binding Assay
The following diagram outlines the workflow for a typical radioligand competition binding assay to determine the binding affinity of this compound for the CB1 receptor.
References
Application of TC-C 14G in Obesity and Appetite Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-C 14G, also known as Compound 14g, is a potent and selective inverse agonist of the Cannabinoid-1 Receptor (CB1R). The CB1R is a key component of the endocannabinoid system, which plays a significant role in regulating appetite, energy balance, and metabolism. Antagonism or inverse agonism of the CB1R has been a therapeutic strategy for the treatment of obesity and related metabolic disorders. This compound, a benzodioxole derivative, has demonstrated efficacy in preclinical models of obesity, making it a valuable research tool for investigating the role of the CB1R in energy homeostasis and as a potential lead compound for anti-obesity drug development.[1][2]
This document provides detailed application notes and protocols for the use of this compound in obesity and appetite research, aimed at researchers, scientists, and drug development professionals.
Data Presentation
In Vitro and In Vivo Activity of this compound
| Parameter | Species/Cell Line | Value | Assay Type | Reference |
| Ki | Human (recombinant) | 4 nM | CB1R Radioligand Binding Assay | [1] |
| EC50 | Human (HEK293 cells) | 11 nM | cAMP Assay (Inverse Agonist Activity) | [1][3] |
| ID50 | Mouse (NMRI) | 5 mg/kg | CP-55940-induced Hypothermia Assay | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inverse agonism of the CB1 receptor. In many tissues, the CB1R exhibits constitutive activity, meaning it is active even in the absence of an endogenous ligand. Inverse agonists like this compound not only block the receptor from being activated by agonists but also reduce its basal level of activity. The CB1R is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Inhibition of this pathway by this compound leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels by relieving the inhibition of adenylyl cyclase.
Experimental Protocols
In Vitro Protocol: cAMP Measurement for CB1R Inverse Agonism
This protocol is designed to determine the inverse agonist activity of this compound at the human CB1 receptor expressed in a cell line such as HEK293.
Materials:
-
HEK293 cells stably expressing the human CB1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
This compound
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white opaque plates
Procedure:
-
Cell Culture: Culture HEK293-hCB1R cells in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Incubate overnight at 37°C in a CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add the assay buffer. b. Add the diluted this compound to the respective wells. c. To stimulate adenylyl cyclase and establish a baseline of cAMP production for measuring inhibition, add a submaximal concentration of forskolin to all wells (except for negative controls). d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Protocol: Diet-Induced Obesity (DIO) Model in Rats
This protocol describes the evaluation of this compound's effect on body weight and fat mass in a diet-induced obesity model.[1]
Animals:
-
Male Sprague-Dawley rats
Materials:
-
High-fat diet (HFD; e.g., 45% kcal from fat)
-
Standard chow
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Animal scale
-
Body composition analyzer (e.g., DEXA or MRI)
Procedure:
-
Induction of Obesity: a. House the rats individually and provide ad libitum access to a high-fat diet for a period of several weeks (e.g., 8-12 weeks) to induce obesity. A control group should be maintained on standard chow. b. Monitor body weight regularly.
-
Treatment: a. Once the rats on the HFD have reached a significantly higher body weight compared to the control group, randomize them into treatment groups (e.g., vehicle control and this compound at various doses). b. Administer this compound or vehicle daily via oral gavage for a specified treatment period (e.g., 4 weeks).
-
Data Collection: a. Measure body weight daily. b. Measure food intake daily. c. At the beginning and end of the treatment period, measure body composition (fat mass and lean mass) using a body composition analyzer.
-
Data Analysis: a. Compare the change in body weight, cumulative food intake, and changes in fat and lean mass between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
In Vivo Protocol: CP-55940-Induced Hypothermia in Mice
This assay is used to assess the in vivo target engagement and efficacy of CB1R antagonists or inverse agonists. The CB1R agonist CP-55940 induces a characteristic drop in body temperature (hypothermia), which can be reversed by a CB1R antagonist/inverse agonist.[1]
Animals:
-
Male NMRI mice
Materials:
-
This compound
-
CP-55940 (CB1R agonist)
-
Vehicle for administration
-
Rectal thermometer for small rodents
-
Animal scale
Procedure:
-
Acclimation: Acclimate the mice to the experimental room and handling for at least one hour before the experiment.
-
Baseline Temperature: Measure the baseline rectal temperature of each mouse.
-
Treatment: a. Administer this compound or vehicle at various doses (e.g., intraperitoneally or orally). b. After a specific pretreatment time (e.g., 30-60 minutes), administer a dose of CP-55940 known to induce significant hypothermia.
-
Temperature Measurement: Measure the rectal temperature at regular intervals (e.g., every 30 minutes) for a period of 2-3 hours after CP-55940 administration.
-
Data Analysis: a. Calculate the change in body temperature from baseline for each mouse at each time point. b. Determine the maximum hypothermic effect for each treatment group. c. Plot the reversal of hypothermia against the dose of this compound to calculate the ID50 (the dose required to inhibit the CP-55940 effect by 50%).
References
Application Notes and Protocols for Studying CB1 Receptor Internalization Using TC-C 14G
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for various neurological and metabolic disorders.[1][2] Ligand-induced internalization of the CB1 receptor is a critical mechanism for regulating its signaling and is implicated in the development of tolerance to cannabinoid agonists.[1] This document provides detailed application notes and protocols for utilizing TC-C 14G, a potent CB1 receptor inverse agonist, to study the internalization of the CB1 receptor.
This compound's high affinity and inverse agonist properties make it a valuable tool for investigating both agonist-induced and constitutive CB1 receptor internalization.[3][4] As an inverse agonist, this compound can be used to stabilize the inactive state of the receptor, thereby inhibiting basal receptor signaling and providing a means to dissect the mechanisms of receptor trafficking.[5][6] These protocols are designed for researchers in pharmacology, cell biology, and drug discovery to quantitatively assess CB1 receptor internalization in cell-based assays.
Data Presentation
Ligand Properties
| Ligand | Class | Ki (nM) for hCB1R | EC50 (nM) for hCB1R |
| This compound | Inverse Agonist | 4 | 11 |
| SR141716A (Rimonabant) | Inverse Agonist | ~2-11.5 | Varies with assay |
| CP 55,940 | Agonist | ~0.5-2 | ~1 |
| WIN 55,212-2 | Agonist | ~2-20 | ~20 |
Data for this compound from MedchemExpress.[3][4] Data for other ligands are compiled from multiple sources.
Example Data: Inhibition of Agonist-Induced CB1R Internalization
This table presents hypothetical data demonstrating how this compound could be used to inhibit internalization induced by the potent agonist CP 55,940. Actual results may vary based on experimental conditions.
| Treatment | CB1R Internalization (%) |
| Vehicle | 5 ± 2 |
| CP 55,940 (100 nM) | 85 ± 5 |
| CP 55,940 (100 nM) + this compound (1 µM) | 10 ± 3 |
| This compound (1 µM) | 4 ± 1 |
Signaling Pathways and Experimental Workflows
CB1 Receptor Internalization Pathway
The following diagram illustrates the key steps in agonist-induced CB1 receptor internalization.
Caption: Agonist-induced CB1 receptor internalization pathway.
Experimental Workflow for a Fluorescence Microscopy-Based Internalization Assay
This diagram outlines the general workflow for quantifying CB1 receptor internalization using fluorescence microscopy.
Caption: Workflow for fluorescence microscopy-based CB1R internalization assay.
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of CB1 Receptor Internalization using Fluorescence Microscopy
This protocol describes the use of fluorescence microscopy to visualize and quantify the internalization of fluorescently-tagged CB1 receptors.
Materials:
-
HEK293 cells stably or transiently expressing N-terminally tagged CB1 receptor (e.g., with GFP, YFP, or a FLAG/HA tag for immunolabeling).
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.
-
Poly-D-lysine coated glass coverslips or 96-well imaging plates.
-
This compound, a CB1 receptor agonist (e.g., CP 55,940), and vehicle (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
4% paraformaldehyde in PBS.
-
(Optional, for immunolabeling) Primary antibody against the tag (e.g., anti-FLAG) and a fluorescently-labeled secondary antibody.
-
Mounting medium with DAPI.
-
Confocal microscope.
Procedure:
-
Cell Seeding: Seed the CB1 receptor-expressing cells onto poly-D-lysine coated coverslips in a 24-well plate or directly into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Compound Preparation: Prepare stock solutions of this compound and the CB1 agonist in DMSO. On the day of the experiment, dilute the compounds to their final working concentrations in serum-free medium.
-
Treatment:
-
For agonist-induced internalization: Treat cells with the CB1 agonist at a concentration known to induce robust internalization (e.g., 100 nM CP 55,940).
-
To test the inhibitory effect of this compound: Pre-incubate cells with this compound (e.g., 1 µM) for 30 minutes before adding the agonist.
-
To assess constitutive internalization: Treat cells with this compound alone.
-
Include a vehicle control group.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Fixation: After incubation, wash the cells twice with ice-cold PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Immunolabeling (if applicable): If using an epitope-tagged receptor, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes, block with 5% BSA in PBS for 1 hour, and then incubate with the primary antibody followed by the fluorescently-labeled secondary antibody.
-
Imaging: Mount the coverslips onto glass slides using mounting medium with DAPI. Acquire images using a confocal microscope. Use consistent settings for all samples.
-
Quantification:
-
Qualitatively, observe the redistribution of the fluorescent signal from the plasma membrane to intracellular vesicles.
-
Quantitatively, use image analysis software (e.g., ImageJ/Fiji) to measure the ratio of intracellular to total fluorescence intensity in a population of cells for each condition.
-
Protocol 2: High-Throughput Quantification of CB1 Receptor Internalization using a Plate Reader-Based Assay
This protocol is adapted for a higher throughput screening format to determine the potency of compounds in modulating CB1 receptor internalization.
Materials:
-
HEK293 cells stably expressing a tagged CB1 receptor.
-
96-well or 384-well clear-bottom black imaging plates.
-
Primary antibody targeting an extracellular epitope of the CB1 receptor (e.g., anti-HA or anti-FLAG).
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent HRP substrate.
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed cells into a poly-D-lysine coated 96-well or 384-well plate and grow to confluency.
-
Compound Treatment: Prepare serial dilutions of this compound and the reference agonist. Treat the cells as described in Protocol 1.
-
Primary Antibody Incubation: After treatment, place the plate on ice and wash with ice-cold PBS. Incubate the non-permeabilized cells with the primary antibody diluted in blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 4°C to label the surface-expressed receptors.
-
Secondary Antibody Incubation: Wash the cells three times with ice-cold PBS. Incubate with the HRP-conjugated secondary antibody for 30 minutes at 4°C.
-
Detection: Wash the cells three times with ice-cold PBS. Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of receptor remaining on the cell surface. Calculate the percentage of internalization relative to the vehicle-treated control. Plot the percentage of inhibition of agonist-induced internalization against the concentration of this compound to determine its IC50.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for utilizing the CB1 receptor inverse agonist this compound to study receptor internalization. By employing these methods, researchers can gain valuable insights into the molecular mechanisms governing CB1 receptor trafficking and signaling. These studies are essential for the development of novel therapeutics targeting the endocannabinoid system with improved efficacy and reduced side effects. The provided workflows and protocols can be adapted to specific experimental needs and available instrumentation.
References
- 1. Regulation of CB1 cannabinoid receptor internalization by a promiscuous phosphorylation-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Toxin Complexes (Tc)
A Note on Nomenclature: Initial searches for "TC-C 14G" did not yield specific information for a compound with this designation. The following data and protocols are based on the available scientific literature for Tripartite Toxin complexes (Tc), which are composed of TcA, TcB, and TcC subunits. It is presumed that the query refers to these toxin complexes.
Introduction
Tripartite Tc toxin complexes are significant virulence factors produced by various bacterial pathogens, including Photorhabdus, Xenorhabdus, and Yersinia species.[1] These toxins are notable for their intricate mechanism of action, which involves the perforation of host cell membranes and the subsequent translocation of toxic enzymes into the cytoplasm.[2][3] This document provides an overview of the mechanism of action of Tc toxins and a generalized protocol for their study in in vivo models.
Mechanism of Action
The action of Tc toxins is a multi-step process involving three distinct protein subunits: TcA, TcB, and TcC.
-
Receptor Binding: The process begins with the TcA subunit binding to specific receptors on the surface of the host cell. Recent studies have identified heparins/heparan sulfates and Lewis antigens as receptors for different TcA subunits.[1] This initial binding is crucial for localizing the toxin complex to the target cell.[1] The TcA subunit possesses multiple receptor-binding domains that facilitate this interaction.[2][3]
-
Prepore to Pore Transition: Following receptor binding, a pH-induced conformational change in the TcA subunit is triggered, particularly upon endocytosis and acidification within the late endosome.[1] This change leads to the opening of the TcA shell and the release of an entropic spring, which drives the insertion of a translocation channel into the host cell membrane.[2][3]
-
Holotoxin Assembly and Cargo Translocation: The TcB and TcC subunits, which form a cocoon-like structure encapsulating the toxic enzyme, then bind to the membrane-inserted TcA. This binding opens a gate in the TcA channel, creating a continuous conduit for the translocation of the toxic cargo from the TcB/TcC complex into the host cell's cytoplasm.[2][3] The translocated enzymes can then exert their cytotoxic effects, leading to cell death.[1]
Signaling Pathway Diagram
Caption: Mechanism of action for tripartite Tc toxins.
In Vivo Dosing and Formulation
As no specific data for "this compound" is available, this section provides a generalized protocol for the in vivo evaluation of a novel toxin, drawing from standard methodologies in the field. Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for any new compound.
Formulation Protocol (General Example)
The formulation will depend on the physicochemical properties of the toxin. For protein-based toxins that are soluble in aqueous solutions, a common formulation approach is as follows:
-
Reconstitution: If the purified toxin is lyophilized, reconstitute it in a sterile, endotoxin-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Vehicle Selection: The primary vehicle is typically sterile PBS. For less soluble compounds, formulation aids such as a small percentage of DMSO, ethanol, or non-ionic surfactants (e.g., Tween® 80) may be necessary. It is critical to test the vehicle alone as a control group in any in vivo experiment.
-
Concentration Preparation: Prepare a stock solution of the toxin at a known concentration. Subsequent dilutions for different dose groups should be made using the same vehicle.
-
Sterility: Ensure the final formulation is sterile, for example, by passing it through a 0.22 µm filter.
In Vivo Administration Protocol (General Example for a Mouse Model)
This protocol outlines a general workflow for assessing the efficacy and toxicity of a toxin in a murine model.
-
Animal Model: Select an appropriate mouse strain. Immunocompromised strains like NSG mice are often used for xenograft models.[4]
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, and multiple dose levels of the toxin). A typical group size is 5-10 animals.
-
Administration Route: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) should be chosen based on the intended therapeutic application and the properties of the toxin. For systemic effects, intravenous (i.v.) injection is common.
-
Dosing: Administer the prepared formulation to the animals based on their body weight. Dosing can be a single administration or a series of doses over time (e.g., daily, weekly).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance.
-
Endpoint: The experiment's endpoint can be a predetermined time point or when a specific outcome is observed (e.g., tumor size in a cancer model, or signs of severe toxicity).
-
Analysis: At the endpoint, collect blood and tissues for analysis, such as histopathology, biomarker analysis, or assessment of target engagement.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo toxin studies.
References
Application Notes and Protocols for TC-C 14G in Cannabinoid Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 1 (CB1), a class A G-protein coupled receptor (GPCR), is a pivotal component of the endocannabinoid system, predominantly expressed in the central nervous system. It plays a crucial role in regulating a myriad of physiological processes, including mood, appetite, pain sensation, and memory. The CB1 receptor exhibits constitutive activity, meaning it can signal without the presence of an activating ligand. Molecules that can suppress this basal signaling are known as inverse agonists. TC-C 14G has been identified as a potent and selective inverse agonist for the human CB1 receptor (hCB1R), making it a valuable pharmacological tool for investigating the physiological consequences of reducing constitutive CB1R activity and for the development of therapeutics targeting this receptor.[1]
These application notes provide a comprehensive guide to utilizing this compound for studying CB1 receptor signaling, complete with detailed experimental protocols and data presentation.
Quantitative Data for this compound
The following table summarizes the key pharmacological parameters of this compound at the human CB1 receptor. This data is essential for designing and interpreting experiments.
| Parameter | Value | Receptor | Assay Type | Reference |
| Binding Affinity (Ki) | 4 nM | Human CB1 | Radioligand Binding | [1] |
| Potency (EC50) | 11 nM | Human CB1 | cAMP Accumulation | [1] |
Signaling Pathways and Mechanism of Action
CB1 receptors are primarily coupled to the Gi/o family of G-proteins.[2] Agonist activation of CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3] As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation.[4] This action suppresses the receptor's basal, ligand-independent activity, leading to an increase in intracellular cAMP levels, the opposite effect of an agonist.[3]
// Relationships Agonist -> CB1R_Active:port [label="Activates"]; TCC14G -> CB1R_Inactive:port [label="Stabilizes"]; CB1R_Active -> G_Protein [label="Activates"]; G_Protein -> AC [label="Inhibits", arrowhead=tee]; AC -> cAMP [label="Converts"]; ATP -> AC; cAMP -> PKA [label="Activates"]; PKA -> Cellular_Response [label="Phosphorylates"];
// Invisible edges for alignment {rank=same; Agonist; TCC14G;} {rank=same; CB1R_Inactive; CB1R_Active;} } .dot Caption: Signaling pathway of the CB1 receptor showing agonist activation versus inverse agonist stabilization.
Experimental Protocols
To characterize the interaction of this compound or other novel compounds with the CB1 receptor, a combination of binding and functional assays is recommended.
Protocol 1: Radioligand Binding Assay (Competition)
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to the CB1 receptor.
Materials:
-
Membrane Preparation: Homogenates from cells expressing hCB1R (e.g., HEK293 or CHO cells) or brain tissue.
-
Radioligand: [³H]-CP55,940 (a high-affinity CB1 agonist).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
Test Compound: this compound or other compounds of interest, serially diluted.
-
Non-specific Binding Control: A high concentration of a non-labeled CB1 ligand (e.g., 10 µM WIN 55,212-2).
-
96-well plates, glass fiber filters (e.g., GF/B), scintillation fluid, and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Add Reagents:
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration near its Kd, ~1-2 nM), and 100 µL of membrane preparation (5-20 µg protein/well).
-
Non-specific Binding: Add 50 µL of non-specific binding control, 50 µL of [³H]-CP55,940, and 100 µL of membrane preparation.
-
Competition: Add 50 µL of the test compound at various concentrations, 50 µL of [³H]-CP55,940, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Protocol 2: cAMP Accumulation Assay
This functional assay measures the ability of this compound to modulate intracellular cAMP levels, confirming its inverse agonist activity.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hCB1R.
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Adenylyl Cyclase Activator: Forskolin (B1673556).
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: e.g., CP55,940.
-
cAMP Detection Kit: A commercial kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the hCB1R-expressing cells into 96- or 384-well plates and grow to ~90% confluency.
-
Pre-incubation: Wash the cells with assay buffer. Add stimulation buffer containing the desired concentrations of this compound and incubate for 15-30 minutes at 37°C.
-
Stimulation: To measure inverse agonism, add forskolin (a submaximal concentration, e.g., 1-5 µM) to all wells except the basal control. This elevates the basal cAMP level, allowing for the detection of an increase caused by the inverse agonist. To measure antagonism, co-incubate with a reference agonist.
-
Incubation: Incubate for an additional 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Normalize the data, setting the forskolin-only response as 100%.
-
Plot the normalized cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value for the increase in cAMP (inverse agonism) using non-linear regression.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if this compound promotes or inhibits the recruitment of β-arrestin to the CB1 receptor, providing insights into potential biased signaling.[4][6]
Materials:
-
Cell Line: A cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™) co-expressing hCB1R and a β-arrestin fusion protein.[6]
-
Assay Medium: As recommended by the assay provider (e.g., Opti-MEM).
-
Test Compound: this compound, serially diluted.
-
Reference Agonist: e.g., CP55,940.
-
Detection Reagents: As provided in the commercial assay kit.
Procedure:
-
Cell Plating: Plate the engineered cells in white, clear-bottom 96- or 384-well plates according to the manufacturer's guidelines.
-
Compound Addition: Add serial dilutions of this compound to the wells. For antagonist mode, pre-incubate with this compound before adding a fixed concentration (e.g., EC₈₀) of a reference agonist.
-
Incubation: Incubate the plate at 37°C for the time specified by the assay manufacturer (typically 60-90 minutes).
-
Signal Detection: Add the detection reagents and incubate at room temperature as required. Measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the response of the reference agonist (100%) and vehicle control (0%).
-
Plot the percentage of activity against the log concentration of this compound.
-
Determine EC₅₀ or IC₅₀ values using non-linear regression. Since inverse agonists typically do not recruit β-arrestin, this compound is expected to show no agonistic activity in this assay but can be tested for its ability to antagonize agonist-induced recruitment.
-
Conclusion
This compound is a powerful research tool for dissecting the roles of constitutive CB1 receptor activity. The protocols outlined above provide a robust framework for characterizing its effects on receptor binding and downstream signaling pathways. By employing these methods, researchers can effectively investigate the endocannabinoid system and advance the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TC-C 14G Solubility In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with TC-C 14G in in vitro settings. The information is presented in a direct question-and-answer format to help resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, high-affinity cannabinoid receptor 1 (CB1) inverse agonist. Its CAS number is 656804-72-7. As an inverse agonist, this compound binds to the CB1 receptor and reduces its basal or constitutive activity. This is in contrast to a neutral antagonist, which would only block the action of an agonist. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the brain and is involved in various physiological processes.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound. Available data indicates that it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol (B145695) at concentrations up to 49.23 mg/mL. However, its aqueous solubility is expected to be low, which is a critical consideration for its use in cell culture media and aqueous buffer systems.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For in vitro experiments, it is highly recommended to prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Anhydrous, sterile DMSO is the most common and recommended solvent for this purpose. A high-concentration stock solution allows for the addition of a small volume to the aqueous experimental medium, minimizing the final concentration of the organic solvent.
Q4: Why does my this compound precipitate when I add it to my cell culture medium?
This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it has poor solubility. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate. This can be influenced by the final concentration of this compound, the final concentration of the organic solvent (e.g., DMSO), the temperature of the medium, and the presence of salts and proteins in the medium.
Q5: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% or lower is generally considered safe. However, some sensitive cell lines may require even lower concentrations, such as 0.1%. It is crucial to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as your experimental samples, to account for any solvent effects.
Troubleshooting Guide: Solubility Issues with this compound
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | - Decrease the final working concentration of this compound. - Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Experimental Protocols). |
| Rapid dilution and localized high concentration of the compound. | - Pre-warm the cell culture medium to 37°C. - Add the this compound stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even distribution. | |
| The stock solution is too concentrated. | - Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the medium. | |
| Precipitation Over Time | The compound is unstable in the aqueous environment over the duration of the experiment. | - Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with media components (salts, proteins) over time. | - Consider using a different basal media formulation or serum-free media if compatible with your cell line. | |
| Evaporation of media leading to an increased concentration of the compound. | - Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent Experimental Results | Partial precipitation of this compound is occurring, leading to a lower effective concentration. | - Visually inspect the media for any signs of precipitation before and during the experiment. - If precipitation is suspected, consider filtering the media through a 0.22 µm syringe filter before adding it to the cells. |
| Inaccurate stock solution concentration. | - Verify the concentration of your stock solution. - Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | (2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl)-4-morpholinyl-methanone |
| Molecular Formula | C₂₄H₁₇Cl₂F₂NO₄ |
| Molecular Weight | 492.3 g/mol |
| CAS Number | 656804-72-7 |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Notes |
| DMSO | < 49.23 mg/mL | Recommended for stock solution preparation. |
| Ethanol | < 49.23 mg/mL | May have higher cytotoxicity than DMSO in cell culture. |
| Aqueous Buffers (e.g., PBS) | Expected to be low | Must be determined experimentally. |
| Cell Culture Media | Expected to be low | Dependent on media composition, serum presence, and pH. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous, sterile DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Kinetic Solubility of this compound in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in the experimental medium over a specific time course.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
-
Sterile multi-well plate (e.g., 96-well)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your complete cell culture medium. For example, create a range of final concentrations from 1 µM to 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed a non-toxic level (e.g., 0.5%).
-
Include a vehicle control well containing only the medium with the same final DMSO concentration.
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO₂).
-
Visually inspect each well for signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, transfer a small aliquot from each well onto a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear and free of precipitate at all time points is considered the maximum working concentration for your experiment under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: CB1 receptor signaling pathway and the action of this compound.
Technical Support Center: Addressing Potential Off-Target Effects of TC-C 14G
Note: Initial searches for a specific molecule designated "TC-C 14G" did not yield information on a compound with this identifier in the context of biological research or drug development. The following technical support guide has been generated as a comprehensive example for a hypothetical kinase inhibitor, referred to as "Kinase Inhibitor X," to demonstrate the requested format and content for addressing potential off-target effects. This template can be adapted for a specific molecule once its identity and characteristics are known.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for Kinase Inhibitor X?
A1: Off-target effects occur when a drug or compound, such as Kinase Inhibitor X, interacts with unintended molecular targets within a biological system. For kinase inhibitors, this is a significant concern due to the high degree of structural similarity within the ATP-binding sites across the human kinome. These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes, which complicates data interpretation and can have implications for therapeutic development.
Q2: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see specific inhibition of the primary target. What could be the cause?
A2: This issue often points to off-target effects or non-specific toxicity. Here is a step-by-step guide to troubleshoot this problem:
-
Confirm On-Target Potency: First, ensure that the concentrations you are using are appropriate for inhibiting the intended target kinase in your specific cell system. We recommend performing a dose-response curve and assessing the phosphorylation status of a direct downstream substrate of your target kinase.
-
Assess Cell Viability: Perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to determine the concentration at which Kinase Inhibitor X reduces cell viability by 50% (CC50).
-
Determine Therapeutic Window: Compare the on-target EC50 (the concentration for 50% effective inhibition of the target) with the CC50. A narrow therapeutic window suggests that off-target effects may be contributing to cytotoxicity at concentrations required for on-target inhibition.
-
Review Kinase Selectivity Profile: Consult the kinase selectivity data provided below to identify potential off-target kinases that may be expressed in your cell line and could mediate cytotoxic effects.
Q3: What are the known off-target kinases for Kinase Inhibitor X?
A3: While designed to be a potent inhibitor of its primary target, Kinase Inhibitor X exhibits some activity against other kinases, particularly at higher concentrations. The degree of inhibition is dose-dependent. Please refer to the data tables below for comparative IC50 values against a panel of kinases.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: Several strategies can be employed to reduce the risk of off-target effects:
-
Careful Dose Selection: Use the lowest concentration of Kinase Inhibitor X that achieves effective inhibition of the primary target.
-
Use of Controls: Include appropriate positive and negative controls in your experiments. A structurally related but inactive compound can be a useful negative control.
-
Orthogonal Approaches: Validate key findings using a complementary method, such as RNAi or CRISPR-Cas9, to confirm that the observed phenotype is a result of inhibiting the intended target.
-
Cell Line Selection: Choose cell lines where the primary target is a known driver of the phenotype you are studying.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Variability in compound concentration. 2. Cell passage number affecting protein expression. 3. Off-target effects at the concentration used. | 1. Prepare fresh dilutions of Kinase Inhibitor X for each experiment. 2. Use cells within a consistent and low passage number range. 3. Perform a dose-response experiment to ensure you are using the optimal concentration. |
| Phenotype does not match genetic knockdown of the target | 1. Off-target effects of Kinase Inhibitor X. 2. Incomplete knockdown by genetic methods. | 1. Profile the activity of Kinase Inhibitor X against a broad panel of kinases. 2. Use a rescue experiment: express a drug-resistant mutant of the target kinase to see if it reverses the phenotype caused by Kinase Inhibitor X. |
| Unexpected changes in signaling pathways | Off-target inhibition of kinases in other pathways. | 1. Consult the kinase selectivity profile to identify potential off-target kinases. 2. Perform phosphoproteomics analysis to get a global view of the signaling changes induced by Kinase Inhibitor X. |
Quantitative Data Summary
Table 1: In Vitro Kinase Selectivity Profile of Kinase Inhibitor X
| Kinase Target | IC50 (nM) |
| Primary Target Kinase A | 5 |
| Off-Target Kinase B | 50 |
| Off-Target Kinase C | 250 |
| Off-Target Kinase D | >1000 |
| Off-Target Kinase E | >1000 |
Table 2: Cellular Potency and Cytotoxicity
| Cell Line | On-Target EC50 (nM) | Cytotoxicity CC50 (µM) | Therapeutic Window (CC50/EC50) |
| Cell Line 1 | 20 | 5 | 250 |
| Cell Line 2 | 35 | 2 | 57 |
Experimental Protocols
1. Kinase Profiling Assay (Example: KinaseGlo® Platform)
-
Objective: To determine the selectivity of Kinase Inhibitor X against a broad panel of recombinant human kinases.
-
Methodology:
-
A panel of kinases is prepared in assay buffer.
-
Kinase Inhibitor X is serially diluted and added to the kinase reactions.
-
The kinase reaction is initiated by the addition of ATP and the appropriate substrate.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The amount of ATP remaining is quantified using a luciferase-based assay (Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of Kinase Inhibitor X in a cellular context and identify potential off-targets.
-
Methodology:
-
Cells are treated with Kinase Inhibitor X or a vehicle control.
-
The treated cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry.
-
Binding of Kinase Inhibitor X to its target will stabilize the protein, leading to a shift in its melting temperature.
-
Visualizations
Caption: Signaling pathway showing on-target and potential off-target effects of Kinase Inhibitor X.
Caption: Experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Caption: Troubleshooting logic for unexpected cytotoxicity.
How to mitigate nausea-like side effects of CB1 inverse agonists in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cannabinoid Receptor 1 (CB1) inverse agonists. The focus is on understanding and mitigating the common nausea-like side effects observed during in vivo experiments.
Frequently Asked Questions (FAQs)
General Understanding
Q1: Why do CB1 inverse agonists induce nausea-like side effects?
A1: Nausea-like side effects are a known consequence of treatment with CB1 inverse agonists such as rimonabant (B1662492) and AM251.[1] The CB1 receptor possesses a level of constitutive (basal) activity that is important for maintaining physiological homeostasis.[2] CB1 inverse agonists not only block the effects of endocannabinoids but also reduce this basal receptor activity.[1][3] This reduction in basal CB1 signaling is believed to be the primary cause of adverse effects like nausea, anxiety, and depression.[2][4][5] In contrast, neutral antagonists block endocannabinoid binding without affecting this basal activity and are associated with a significantly lower incidence of nausea.[1][6][7]
Q2: What is the key difference between a CB1 inverse agonist and a CB1 neutral antagonist?
A2: The fundamental difference lies in their effect on the receptor's intrinsic activity.
-
Inverse Agonists (e.g., rimonabant, AM251) bind to the CB1 receptor and reduce its basal, constitutive signaling activity. This action actively promotes a state opposite to that induced by an agonist. It is this inverse agonism that is strongly linked to nausea-like side effects.[1][6]
-
Neutral Antagonists (e.g., AM4113, AM6527, AM6545) bind to the CB1 receptor and block agonists (like endocannabinoids) from binding, but they do not alter the receptor's basal activity.[1][2] This property allows them to have therapeutic effects, such as appetite suppression, while largely avoiding the nausea associated with inverse agonists.[7]
Q3: Which signaling pathways are implicated in CB1 receptor function and the induction of nausea?
A3: CB1 receptors are G-protein coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi/o). Activation of the CB1 receptor by an agonist (like an endocannabinoid) typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[3] An inverse agonist not only prevents this but actively suppresses the receptor's baseline signaling, leading to a state that can be interpreted by the central nervous system as a pro-nauseating signal. The visceral insular cortex (VIC) has been identified as a key brain region where CB1 receptor signaling modulates nausea.[8][9][10]
Caption: CB1 receptor signaling by different ligand types.
Troubleshooting & Mitigation Strategies
Q4: How can I mitigate nausea-like side effects in my in vivo studies while still studying CB1 antagonism?
A4: There are three primary strategies to mitigate these side effects:
-
Utilize a Neutral Antagonist: This is the most direct approach. Replace the inverse agonist with a biochemically "neutral" antagonist. Compounds like AM4113 and AM6527 have been shown to produce effects on food-motivated behavior similar to inverse agonists but without inducing conditioned gaping in rats or vomiting in ferrets.[1][7]
-
Use a Peripherally Restricted Antagonist: If your research focus is on metabolic or other peripheral effects, a peripherally restricted CB1 antagonist can be used. These compounds are designed to not cross the blood-brain barrier, thereby avoiding centrally-mediated side effects like nausea and anxiety while retaining therapeutic activity in peripheral tissues.[2][5] AM6545 is an example of such a compound.[1]
-
Co-administration with an Anti-emetic Agent: While less common in preclinical studies focused on CB1 mechanisms, co-administering a standard anti-emetic, such as a 5-HT3 receptor antagonist (e.g., ondansetron), could be a viable strategy. The serotonin (B10506) (5-HT) system is deeply involved in nausea and vomiting, and there is evidence of interaction between the cannabinoid and serotonergic systems.[8][11][12]
Caption: Decision logic for mitigating CB1 inverse agonist side effects.
Experimental Design & Protocols
Q5: How can I reliably measure nausea-like behaviors in rodents, which do not vomit?
A5: Since rats and mice lack an emetic reflex, researchers rely on well-validated surrogate behaviors to assess nausea and malaise.[13][14] The two most common and reliable models are:
-
Conditioned Gaping: This model is considered a highly selective measure of nausea.[15] It involves pairing a novel taste (e.g., saccharin) or a specific context with the administration of the test compound. After conditioning, re-exposure to the taste or context will elicit "gaping" (wide, triangular mouth openings), which is a characteristic oral rejection response analogous to the orofacial movements preceding emesis in other species.[16][17]
-
Pica: This model measures the consumption of non-nutritive substances, most commonly kaolin (B608303) clay.[18] When experiencing illness or nausea induced by a compound, rats will ingest significant amounts of kaolin.[14][19] This behavior is a reliable index of gastrointestinal distress and malaise.[13]
Quantitative Data Summary
The following table summarizes findings from studies comparing the nausea-inducing potential of CB1 inverse agonists versus neutral antagonists.
| Compound | Type | Animal Model | Dose | Nausea-like Effect (Conditioned Gaping) | Reference |
| AM251 | Inverse Agonist | Rat | 1.25 mg/kg | Potentiated LiCl-induced gaping | [6][20] |
| AM6527 | Neutral Antagonist | Rat | Up to 8 mg/kg | No effect on LiCl-induced gaping | [6][20] |
| AM6545 | Peripherally RestrictedNeutral Antagonist | Rat | Up to 8 mg/kg | No effect on LiCl-induced gaping | [6][20] |
Detailed Experimental Protocols
Protocol 1: Conditioned Gaping Assay (Taste-Pairing Model)
This protocol is adapted from methodologies used to assess toxin-induced nausea.[1][21]
Objective: To determine if a test compound induces conditioned gaping, a proxy for nausea.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Test compound (CB1 inverse agonist) and vehicle
-
Lithium Chloride (LiCl) as a positive control (e.g., 96 mg/kg, i.p.)
-
0.1% Saccharin (B28170) solution
-
Habituation cages and distinct conditioning cages
-
Video recording equipment (camera placed below a clear-bottomed cage)
-
Intraoral cannulas (optional, for precise flavor delivery)
Procedure:
-
Habituation (3-4 days): Acclimate rats to handling and the experimental room. If using intraoral cannulas, habituate them to the infusion procedure with water.
-
Conditioning Day (Day 0):
-
Administer the test compound or vehicle via the desired route (e.g., i.p., p.o.).
-
After the appropriate pretreatment time, present the novel 0.1% saccharin solution for a limited period (e.g., 15-20 minutes) as their sole source of fluid.
-
Immediately after saccharin consumption, administer the nausea-inducing agent (in this case, the CB1 inverse agonist itself is being tested, or it can be co-administered with a known emetic like LiCl to test for potentiation).
-
Place the animal in a distinctive conditioning cage for 30-60 minutes.
-
-
Drug-Free Test Day (Day 2 or 3):
-
Place the rat in the test cage with a clear floor.
-
Infuse a small amount (e.g., 1 mL over 1 minute) of the saccharin solution directly into the rat's mouth via oral cannula, or simply place the animal in the context previously paired with the drug.
-
Video record the session for 5-10 minutes.
-
-
Data Analysis:
-
A trained observer, blind to the experimental conditions, scores the number of "gapes" (stereotypical, wide triangular mouth openings).
-
Compare the number of gapes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., ANOVA or t-test). An increase in gaping indicates a nausea-like effect.
-
Caption: Experimental workflow for the Conditioned Gaping Assay.
Protocol 2: Pica Assay
This protocol is based on established methods for measuring illness-induced pica in rats.[14][18]
Objective: To quantify non-nutritive consumption (kaolin) as a measure of the malaise induced by a test compound.
Materials:
-
Male Sprague-Dawley or Wistar rats, individually housed
-
Standard lab chow
-
Kaolin (hydrated aluminum silicate), prepared into pellets or a mash
-
Test compound (CB1 inverse agonist) and vehicle
-
Cages that allow for accurate measurement of food and kaolin consumption
Procedure:
-
Acclimation (3-5 days):
-
Individually house the rats.
-
Provide them with pre-weighed amounts of both standard chow and kaolin to acclimate them to the presence of kaolin.
-
Measure daily consumption of both to establish a baseline. Rats typically consume very little kaolin during this phase.
-
-
Test Day (Day 0):
-
At a specific time (e.g., beginning of the dark cycle), remove the food and kaolin from the previous 24 hours and weigh the remaining amounts to calculate baseline consumption.
-
Administer the test compound or vehicle.
-
Provide fresh, pre-weighed amounts of chow and kaolin.
-
-
Measurement (24h and 48h post-injection):
-
At 24 hours and 48 hours post-administration, carefully collect and weigh the remaining chow and kaolin, accounting for any spillage.
-
Calculate the amount of kaolin and chow consumed in each 24-hour period.
-
-
Data Analysis:
-
Compare the amount (in grams) of kaolin consumed by the compound-treated group versus the vehicle-treated group.
-
A significant increase in kaolin consumption is indicative of pica and suggests the compound induced a state of nausea or malaise.
-
Also analyze food consumption, as nausea is often accompanied by a reduction in normal food intake.[22]
-
References
- 1. Inverse agonism of cannabinoid CB1 receptors potentiates LiCl-induced nausea in the conditioned gaping model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of nausea and vomiting by cannabinoids and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inverse agonism of cannabinoid CB1 receptors potentiates LiCl-induced nausea in the conditioned gaping model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-nausea effects of CB1 agonists are mediated by an action at the visceral insular cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endocannabinoid regulation of nausea is mediated by 2-arachidonoylglycerol (2-AG) in the rat visceral insular cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Direct inhibition by cannabinoids of human 5-HT3A receptors: probable involvement of an allosteric modulatory site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pica in Rats as a Preclinical Model of Emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pica--a model of nausea? Species differences in response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conditioned gaping in rats: a selective measure of nausea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pica as an index of motion sickness in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. (PDF) Inverse agonism of cannabinoid CB1 receptors potentiates LiCl-induced nausea in the conditioned gaping model in rats (2010) | Cheryl L. Limebeer | 73 Citations [scispace.com]
- 21. Male and female rats exhibit comparable gaping behavior but activate brain regions differently during expression of conditioned nausea - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Experimental Small Molecules in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered with experimental small molecules in solution. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and detailed protocols to help ensure the integrity and reproducibility of your experimental results.
Frequently Asked questions (FAQs)
Q1: My experimental compound shows variable activity in my assays. Could this be a stability issue?
A1: Yes, high variability in experimental results is a common indicator of compound instability. Issues such as poor solubility, degradation over the course of an experiment, or sensitivity to experimental conditions can lead to inconsistent effective concentrations of your compound, resulting in fluctuating biological activity.[1] It is crucial to assess the stability of your compound under your specific assay conditions.
Q2: What are the most common factors that affect the stability of small molecules in experimental solutions?
A2: The primary factors influencing the stability of small molecules in solution are solubility, pH, temperature, and light exposure.[1] Many experimental compounds are hydrophobic and have limited aqueous solubility.[2] Furthermore, the chemical structure of a compound may render it susceptible to degradation under certain pH conditions, at elevated temperatures, or when exposed to light.[1][3][4]
Q3: How can I improve the solubility of my compound in aqueous assay buffers?
A3: Improving solubility often involves a multi-step approach. Start by preparing a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5% for cell-based assays) to avoid solvent-induced artifacts.[1] If precipitation occurs, you can try gentle warming, vortexing, or sonication.[6] Exploring alternative, assay-compatible co-solvents or formulation strategies like using surfactants or cyclodextrins may also be beneficial.[7][8]
Q4: My compound seems to lose potency over time in my multi-day cell culture experiment. What could be the cause?
A4: Loss of potency in longer-term experiments often points to compound degradation in the cell culture medium.[1] This can be due to the compound's inherent chemical instability at the pH of the medium (typically pH 7.2-7.4) or reactivity with components in the medium.[9] It is advisable to perform a stability study of your compound in the specific cell culture medium you are using to understand its degradation kinetics.
Q5: What are the best practices for storing stock solutions of experimental compounds?
A5: For long-term storage, it is best to store compounds as concentrated stock solutions in a suitable organic solvent, such as anhydrous DMSO, at -20°C or -80°C.[1][10] To avoid repeated freeze-thaw cycles, which can degrade compounds and introduce moisture into the DMSO, it is highly recommended to aliquot the stock solution into single-use vials.[1][10] Store these aliquots in a dark, dry environment.
Troubleshooting Guides
Issue 1: Poor Compound Solubility in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the final assay solution.
-
Inconsistent or lower-than-expected biological activity.
-
High variability in results between replicate wells or experiments.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor compound solubility.
Corrective Actions:
-
Optimize Co-solvent Concentration: If using a DMSO stock, you may be able to slightly increase the final DMSO concentration in your assay, but be mindful of potential cellular toxicity (typically keep below 0.5%). Always include a vehicle control with the same final DMSO concentration.[1]
-
Use Mechanical Assistance: Gentle warming (e.g., 37°C water bath), vortexing, or sonication can help dissolve the compound. Use heat cautiously as it can degrade some compounds.[6]
-
Explore Alternative Solvents: If compatible with your assay, other organic solvents like ethanol (B145695) or methanol (B129727) might offer better solubility for your specific compound.
-
Formulation Strategies: For persistent solubility issues, consider using formulation aids such as surfactants (e.g., Tween-80, SDS) or cyclodextrins to enhance aqueous solubility.[7][8]
-
Lower the Final Concentration: If possible, reducing the final concentration of the compound in the assay may keep it below its solubility limit.
Issue 2: Compound Instability in Solution Over Time
Symptoms:
-
Decreasing compound potency in experiments of longer duration.[1]
-
Appearance of new peaks or disappearance of the parent peak in HPLC analysis of the solution over time.
-
Color change or precipitation in the solution upon storage.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing compound instability.
Corrective Actions:
-
pH Optimization: Determine the pH stability profile of your compound. If it degrades at the pH of your assay buffer, consider if the pH can be adjusted without affecting the biological system. Using a suitable buffer system is crucial to maintain a stable pH.[11][12]
-
Temperature Control: For thermally labile compounds, prepare solutions fresh and keep them on ice or at 4°C until use. Avoid prolonged incubation at elevated temperatures if possible.
-
Protection from Light: For photosensitive compounds, work under low-light conditions. Use amber vials or wrap containers in aluminum foil to protect solutions from light.[13][14][15][16]
-
Use of Stabilizers: In some cases, antioxidants or other stabilizing excipients can be added to the formulation to prevent degradation.[7]
-
Prepare Fresh Solutions: The most reliable way to mitigate instability is to prepare working solutions fresh from a concentrated stock immediately before each experiment.
Quantitative Data on Compound Stability
The stability of a compound is highly dependent on its chemical structure and the experimental conditions. Below are tables with generalized and example data to illustrate the impact of pH and temperature on compound stability.
Table 1: pH-Dependent Degradation of an Experimental Compound (Example)
| pH | Half-life (t½) at 37°C | Degradation Rate Constant (k) (h⁻¹) |
| 3.0 | 2.5 hours | 0.277 |
| 5.0 | 24 hours | 0.029 |
| 7.4 | 8 hours | 0.087 |
| 9.0 | 1.5 hours | 0.462 |
This table illustrates that the example compound is most stable at pH 5.0 and degrades rapidly in acidic and alkaline conditions.
Table 2: Temperature-Dependent Degradation of an Experimental Compound at pH 7.4 (Example)
| Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 168 hours | 0.004 |
| 25 | 20 hours | 0.035 |
| 37 | 8 hours | 0.087 |
This table shows that the degradation of the example compound is significantly accelerated at higher temperatures.
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer when added from a concentrated DMSO stock.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for spectrophotometric method)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the stock solution in DMSO in a separate 96-well plate.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the assay plate. Include DMSO-only wells as a blank.
-
Add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be consistent (e.g., 1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the solubility. This can be done by:
-
Nephelometry: Measure the light scattering of the solutions. An increase in scattering indicates precipitation.
-
Spectrophotometry: Measure the absorbance at a wavelength where the compound absorbs. A deviation from linearity in the concentration-absorbance curve indicates precipitation.
-
Protocol 2: pH Stability Assay
This protocol assesses the stability of a compound in buffers of different pH values over time.
Materials:
-
Test compound
-
10 mM stock solution in DMSO
-
Buffers of various pH values (e.g., pH 3, 5, 7.4, 9)
-
Incubator (e.g., 37°C)
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare working solutions of the compound (e.g., 10 µM) in each of the different pH buffers. The final DMSO concentration should be low (e.g., <0.1%).
-
Take a time-zero (T=0) sample from each solution immediately after preparation. Quench the reaction by adding an equal volume of cold acetonitrile (B52724) or methanol and store at -80°C until analysis.
-
Incubate the remaining solutions at a constant temperature (e.g., 37°C).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours). Quench and store each sample as in step 2.
-
Analyze all samples by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample and determine the degradation rate constant and half-life at each pH.
Protocol 3: Freeze-Thaw Stability Assay
This assay evaluates the stability of a compound in a solvent (e.g., DMSO) after multiple freeze-thaw cycles.
Materials:
-
Test compound
-
Anhydrous DMSO
-
Aliquot tubes
-
-20°C or -80°C freezer
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Prepare a solution of the compound in DMSO at a relevant concentration.
-
Prepare multiple aliquots of this solution.
-
Designate a T=0 aliquot and analyze it immediately to establish the initial concentration.
-
Subject the remaining aliquots to a series of freeze-thaw cycles. A typical cycle consists of freezing at -20°C or -80°C for at least 12 hours, followed by thawing to room temperature.
-
After a set number of cycles (e.g., 1, 3, 5, and 10), take one aliquot for analysis.
-
Analyze the samples from each freeze-thaw cycle by HPLC-UV or LC-MS/MS to determine the concentration of the parent compound.
-
Compare the concentrations to the T=0 sample to assess for any degradation. A study on a diverse set of compounds found no significant loss after 11 freeze/thaw cycles.[10]
Signaling Pathway Diagrams
Understanding the biological context of your experiments is crucial. Below are diagrams of common signaling pathways often targeted in drug development.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ftloscience.com [ftloscience.com]
- 4. enamine.net [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. lfatabletpresses.com [lfatabletpresses.com]
- 15. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 16. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming Challenges in TC-C 14G Radioligand Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during TC-C 14G radioligand binding assays. The guidance provided is based on established principles for radioligand binding assays and can be adapted for the specific characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a radioligand like this compound for a successful binding assay?
An ideal radioligand should possess several key characteristics to ensure accurate and reproducible results. These include:
-
High Affinity (Low Kd): This allows for the use of low radioligand concentrations, which helps to minimize non-specific binding. A ligand with high affinity will bind tightly to the target receptor.
-
Low Non-specific Binding: The radioligand should have minimal binding to non-receptor components such as lipids, proteins, and the filter apparatus itself.[1] Hydrophobic ligands tend to exhibit higher non-specific binding.
-
High Specific Activity: A high specific activity is crucial for detecting receptors present at low densities.[1] For tritiated ([³H]) ligands, a specific activity of over 20 Ci/mmol is generally recommended.[1]
-
High Purity: The radiochemical purity should ideally be above 90% to avoid introducing impurities that can increase non-specific binding or otherwise interfere with the assay.[1]
-
High Selectivity: The radioligand should bind specifically to the receptor of interest with minimal off-target binding.[1]
-
Chemical Stability: The radioligand should be stable under the storage and assay conditions to ensure consistent performance over time.[1]
Q2: How do I determine the optimal concentration of this compound to use in my saturation binding assay?
For a saturation binding experiment, it is recommended to use a range of radioligand concentrations that span below and above the dissociation constant (Kd). A common practice is to use 3-5 concentrations below the Kd and 3-5 concentrations above the Kd, with the highest concentration being at least ten times the Kd.[1] This ensures that the binding curve is well-defined, allowing for accurate calculation of both Kd and the maximum number of binding sites (Bmax).
Q3: What should I use to define non-specific binding for this compound?
To determine non-specific binding, you should use a high concentration of an unlabeled ligand that has a high affinity for the target receptor. This "cold" ligand will compete with the radiolabeled this compound for binding to the receptor. Ideally, the unlabeled ligand should be structurally different from the radioligand to minimize interactions with non-specific sites that the radioligand might bind to.[2] The concentration of the unlabeled ligand should be high enough to displace all the specific binding of this compound, typically 100- to 1000-fold higher than the Kd of the unlabeled ligand.
Q4: How long should I incubate my assay?
The incubation time should be sufficient to allow the binding reaction to reach equilibrium at all concentrations of the radioligand.[2] It is important to note that lower concentrations of the radioligand will require longer incubation times to reach equilibrium.[2] The optimal incubation time should be determined experimentally by performing a time-course experiment at a low concentration of this compound (e.g., at or below the Kd).
Troubleshooting Guides
Problem 1: High Non-Specific Binding (NSB)
High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[3] Ideally, non-specific binding should be less than 50% of the total binding.[2][3]
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | - Lower Radioligand Concentration: Use a concentration of this compound at or below its Kd.[1][3] - Check Radioligand Purity: Ensure the radiochemical purity of this compound is >90%. Impurities can contribute to high NSB.[1][3] - Consider Hydrophobicity: If this compound is highly hydrophobic, it may be more prone to non-specific binding.[1][3] |
| Tissue/Cell Preparation | - Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay. A typical range is 100-500 µg per well.[3] - Ensure Proper Homogenization and Washing: Thoroughly wash membranes to remove any endogenous ligands or other interfering substances.[3] |
| Assay Conditions | - Optimize Incubation Time and Temperature: Shorter incubation times can sometimes reduce NSB, but ensure equilibrium is reached for specific binding.[3] - Modify Assay Buffer: Include agents like bovine serum albumin (BSA) (0.1-1%) to reduce non-specific interactions.[1] - Increase Wash Steps: Use ice-cold wash buffer and increase the volume and/or number of washes to more effectively remove unbound radioligand.[3] |
| Filtration and Apparatus | - Pre-soak Filters: Pre-soak glass fiber filters in a solution of a blocking agent like polyethyleneimine (PEI) (e.g., 0.3-0.5%) to reduce radioligand binding to the filter itself.[3] - Test Different Filter Types: Experiment with different types of filter materials to find one with the lowest NSB for your assay.[3] |
Problem 2: Low or No Detectable Specific Binding
Low specific binding can make it difficult to obtain reliable data and may indicate issues with the experimental setup, reagents, or the biological preparation.[3]
| Potential Cause | Troubleshooting Steps |
| Receptor Issues | - Confirm Receptor Presence and Activity: Verify that the target receptor is present and active in your cell or tissue preparation. Receptor degradation during preparation can lead to loss of binding. - Increase Receptor Concentration: If the receptor density is low, consider using a preparation with a higher receptor expression level or increasing the amount of membrane protein in the assay. |
| Radioligand Issues | - Check Radioligand Concentration and Specific Activity: While high concentrations can increase total binding, they may not be optimal for detecting a specific signal.[3] Ensure the specific activity of your this compound is high enough to detect low receptor densities. For many assays, a specific activity above 20 Ci/mmol is recommended.[1] - Verify Radioligand Integrity: Improper storage or handling of the radioligand can lead to degradation and loss of binding activity. |
| Assay Conditions | - Ensure Equilibrium is Reached: Incubation times that are too short will not allow for sufficient specific binding to occur. Determine the time to reach equilibrium through kinetic experiments. - Optimize Buffer Composition: The presence of specific ions or co-factors may be necessary for optimal receptor binding. Consult the literature for the specific receptor system you are studying. |
Experimental Protocols
Saturation Binding Assay Protocol
This protocol outlines the general steps for performing a saturation radioligand binding assay to determine the Kd and Bmax of this compound.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer with the appropriate pH and ionic strength for the receptor system being studied.
-
Radioligand Stock Solution: Prepare a high-concentration stock solution of this compound.
-
Unlabeled Ligand Stock Solution: Prepare a high-concentration stock solution of an appropriate unlabeled ligand to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate or cell suspension containing the receptor of interest.
-
-
Assay Setup:
-
Set up duplicate or triplicate tubes for each concentration of the radioligand.
-
For each radioligand concentration, prepare tubes for total binding (without unlabeled ligand) and non-specific binding (with a saturating concentration of unlabeled ligand).
-
-
Incubation:
-
Add the receptor preparation, assay buffer, and either unlabeled ligand (for NSB tubes) or buffer (for total binding tubes) to each tube.
-
Add the varying concentrations of this compound to the appropriate tubes.
-
Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM from tubes with unlabeled ligand) from the total binding (CPM from tubes without unlabeled ligand) at each radioligand concentration.[3]
-
Plot the specific binding as a function of the free radioligand concentration.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[3]
-
Visualizations
Experimental Workflow for Saturation Binding Assay
Caption: Workflow for a saturation radioligand binding assay.
Troubleshooting Decision Tree for High Non-Specific Binding
Caption: Decision tree for troubleshooting high non-specific binding.
References
Best practices for long-term storage of TC-C 14G
A Note on Nomenclature: The compound "TC-C 14G" was not readily identifiable in scientific literature. Based on the alphanumeric composition, this guide has been developed for Triclocarban (B27905) (TCC) , a compound with a similar abbreviation. Researchers should verify the identity of their compound before applying these guidelines.
This technical support center provides best practices for the long-term storage of Triclocarban (TCC), along with troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid TCC?
A1: For long-term storage, solid TCC should be kept in a tightly sealed container in a dry, cool, and well-ventilated place. While some safety data sheets suggest room temperature is acceptable, refrigeration (2-8°C) is the more prudent option to minimize potential degradation over extended periods.[1][2][3]
Q2: How should I store TCC solutions?
A2: TCC solutions are best prepared fresh for each experiment. If short-term storage is necessary, solutions should be stored in tightly sealed, light-protected containers at low temperatures (-20°C) to slow down solvent evaporation and potential degradation. The stability of TCC in solution can vary significantly depending on the solvent.
Q3: What are the common degradation products of TCC?
A3: TCC can degrade under certain conditions to form chloroanilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline.[4] Exposure to high temperatures can lead to thermal decomposition, producing dichlorophenyl isocyanate and chloroaniline.[5] It is crucial to handle and store TCC properly to avoid the formation of these potentially hazardous byproducts.
Q4: Is TCC sensitive to light?
A4: While specific long-term photostability data is not extensively available, it is a general best practice to protect chemical compounds from light to prevent photodegradation. Therefore, storing TCC in amber vials or in a dark location is recommended.[6]
Q5: What solvents are suitable for dissolving TCC?
A5: TCC has low solubility in water but is soluble in organic solvents such as acetone, methanol (B129727), ethanol, and dimethylformamide (DMF).[6][7] The choice of solvent will depend on the specific experimental requirements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time | Degradation of TCC stock solution. | Prepare fresh stock solutions for each set of experiments. If using a previously prepared stock, perform a quality control check (e.g., via HPLC) to confirm its integrity. |
| Unexpected peaks in analytical chromatography | Presence of TCC degradation products. | Review storage conditions of both solid TCC and stock solutions. Ensure they are stored in a cool, dark, and dry environment. Consider purifying the TCC sample if significant degradation is suspected. |
| Precipitation of TCC in aqueous buffers | Low aqueous solubility of TCC. | Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final assay buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. Perform solubility tests at the desired final concentration before proceeding with the main experiment. |
| Loss of compound activity in biological assays | TCC may have degraded due to improper storage or handling. | Verify the storage conditions of your TCC supply. For solutions, aliquot and store at -20°C or below for short-term use. Avoid repeated freeze-thaw cycles. |
Long-Term Storage Recommendations
The stability of TCC is crucial for obtaining reliable and reproducible experimental results. The following table summarizes the best practices for the long-term storage of TCC in both solid and solution forms.
| Form | Storage Condition | Container | Expected Stability | Notes |
| Solid (Powder) | 2-8°C, dry, dark, well-ventilated | Tightly sealed, opaque container | Stable for extended periods under ideal conditions. | Avoid exposure to moisture and light. |
| In Solution (e.g., DMSO) | -20°C or -80°C, dark | Tightly sealed, amber vials | Stability is solvent and concentration-dependent. Best to use freshly prepared solutions. | Aliquot to avoid repeated freeze-thaw cycles. A study on compound libraries in DMSO showed that storage at -20°C under an inert atmosphere resulted in less degradation over time compared to storage at ambient temperatures or in the presence of air.[8] |
Experimental Protocols
Protocol 1: Preparation of a TCC Stock Solution
This protocol describes the preparation of a 10 mM stock solution of TCC in DMSO.
Materials:
-
Triclocarban (TCC) powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or amber glass vials
Methodology:
-
Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh the desired amount of TCC powder. For a 1 mL of 10 mM solution, weigh 3.156 mg of TCC (Molar Mass: 315.58 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the tube/vial to achieve a final concentration of 10 mM.
-
Cap the tube/vial tightly and vortex until the TCC is completely dissolved. Gentle warming may be required but should be done with caution to avoid degradation.
-
For long-term storage, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C, protected from light.
Protocol 2: Quantification of TCC in a Biological Matrix (e.g., Cell Lysate) using HPLC-MS/MS
This protocol provides a general workflow for the analysis of TCC in a biological sample. Optimization will be required based on the specific matrix and instrumentation.
Materials:
-
Cell lysate containing TCC
-
Acetonitrile (B52724), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Internal standard (e.g., ¹³C₆-TCC)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
HPLC-MS/MS system
Methodology:
-
Sample Preparation:
-
Thaw the cell lysate sample on ice.
-
Spike the sample with a known concentration of the internal standard.
-
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE) for Clean-up:
-
Condition the C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elute TCC with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode and monitor for specific parent-daughter ion transitions for TCC and the internal standard.[9][10]
-
Signaling Pathway Diagrams
Triclocarban has been reported to interfere with cellular signaling pathways, which is a critical consideration for researchers in drug development and toxicology.
Caption: TCC-activated GPER signaling pathway.
Caption: TCC-activated TLR4-NFκB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijcrcps.com [ijcrcps.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Metabolic fate of environmental chemical triclocarban in colon tissues: roles of gut microbiota involved - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in TC-C 14G Experiments
Disclaimer: The following guide uses "TC-C 14G" as a hypothetical compound for illustrative purposes. The troubleshooting advice, protocols, and pathways described are general and should be adapted to your specific experimental context.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in cell-based experiments, hypothetically involving a compound designated this compound.
General Troubleshooting Guide
This guide addresses common unexpected outcomes in a question-and-answer format.
Question 1: Why is there high background signal in my assay wells, even in the negative controls?
High background signal can obscure the true effect of your compound. Potential causes and solutions are summarized below.
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Compound or Media | Use phenol (B47542) red-free media. If the compound itself is fluorescent, measure its intrinsic fluorescence at the assay wavelength and subtract this from the experimental values. Consider using red-shifted dyes (> 570 nm) to avoid autofluorescence from cellular components.[1] |
| Contamination | Regularly test for mycoplasma contamination.[2] Visually inspect cultures for signs of bacterial or fungal contamination. |
| Reader-Induced Artifacts | Ensure the plate reader is properly calibrated and that the settings (e.g., gain) are optimized for your assay.[3] |
| Incubation Conditions | Inconsistent temperature or CO2 levels in the incubator can lead to variable cell health and higher background.[3] Ensure the incubator is properly maintained and calibrated. |
Question 2: I'm observing significant "edge effects" in my microtiter plates. What can I do to minimize them?
Edge effects, where wells on the perimeter of the plate behave differently from interior wells, are a common issue, often caused by evaporation.[3][4]
| Potential Cause | Troubleshooting Steps |
| Evaporation | To minimize evaporation, use microtiter plates with good water and vapor barrier functions.[4] Maintain adequate humidity in the incubator. A common practice is to fill the perimeter wells with sterile media or buffer and not include them in the data analysis.[4] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding cells and reagents to avoid temperature gradients across the plate.[3] |
| Cell Adhesion Issues | Uneven cell attachment can contribute to edge effects. Ensure proper coating of plates if required for your cell type. |
Question 3: My results show high variability between replicate wells. What are the likely causes?
High variability can mask the true biological effect of your treatment.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between pipetting. |
| Liquid Handling Irregularities | Calibrate and regularly service pipettes. Use appropriate pipetting techniques to ensure accurate and consistent dispensing of reagents. |
| Cell Passage Number | High passage numbers can lead to changes in cell morphology, growth rates, and response to stimuli.[2] Use cells with a consistent and low passage number for all experiments.[2] |
| DMSO Carry-over | If using a compound dissolved in DMSO, ensure the final concentration of DMSO is consistent across all wells and does not exceed a level toxic to your cells (typically <0.5%).[3] |
Frequently Asked Questions (FAQs)
Q: How does cell passage number influence experimental outcomes? A: The number of times a cell line has been sub-cultured (passaged) can significantly affect its characteristics.[2] Over time, cell lines can experience alterations in morphology, growth rate, protein expression, and response to stimuli.[2] To ensure reproducibility, it is crucial to use cells within a defined, low passage number range for your experiments.
Q: How do I select the appropriate microtiter plate for my cell-based assay? A: The choice of microtiter plate depends on the type of assay and the detection method.
-
For adherent cells , standard tissue culture (TC)-treated plates with a hydrophilic surface are generally suitable.[4] For sensitive cells, protein-coated plates may be necessary.[4]
-
For suspension cells , use plates with a hydrophobic or cell-repellent surface to prevent cell attachment.[4]
-
For fluorescence assays , black plates with a clear bottom are recommended to minimize background and prevent crosstalk between wells.[1]
-
For luminescence assays , white plates are typically used to maximize the signal.[1]
-
For absorbance assays , clear plates are required.[1]
Q: What is the best way to prevent and detect mycoplasma contamination? A: Mycoplasma is a common and often undetected contaminant in cell cultures that can significantly alter experimental results.
-
Prevention: Practice good aseptic technique, use certified mycoplasma-free cells and reagents, and quarantine new cell lines.
-
Detection: Regularly test your cell lines for mycoplasma using PCR-based methods or ELISA kits. The frequency of testing may depend on the lab's workflow, but starting with shorter intervals (e.g., every four weeks) is a good practice.[2]
Experimental Protocols
Below is a generalized protocol for a cell-based viability assay using a resazurin-based reagent. This is a common assay to assess the cytotoxic effects of a compound like our hypothetical this compound.
Protocol: Cell Viability (Resazurin) Assay
-
Cell Seeding:
-
Harvest and count cells from a culture with a consistent passage number.
-
Dilute the cells in a complete culture medium to the desired seeding density (determined empirically for your cell line).
-
Dispense the cell suspension into a 96-well plate (e.g., 100 µL per well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a culture medium. Also, prepare a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Assay and Readout:
-
Add the resazurin-based reagent to each well (e.g., 10 µL per 100 µL of medium).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.
-
Visualizations
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor of a receptor tyrosine kinase (RTK), which is often implicated in cancer cell proliferation.
Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.
General Experimental Workflow for a Cell-Based Assay
This diagram outlines the key steps in a typical cell-based assay workflow.
Caption: A generalized workflow for performing a cell-based assay.
References
Technical Support Center: Refinement of Experimental Design for TC-C 14G Studies
Notice: Information regarding a specific molecule or compound designated "TC-C 14G" is not publicly available. The following troubleshooting guides, FAQs, experimental protocols, and data are based on a plausible, hypothetical mechanism of action for a research compound. The signaling pathways and experimental details provided are illustrative and should be adapted based on the actual characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: Based on available data, this compound is hypothesized to be a potent and selective inhibitor of the LCK tyrosine kinase. LCK is a critical enzyme in T-cell receptor (TCR) signaling, and its inhibition can modulate T-cell activation and downstream inflammatory responses.
Q2: In what cell types are the effects of this compound most pronounced?
A2: The effects of this compound are expected to be most significant in T-lymphocytes, given its proposed mechanism as an LCK inhibitor. However, off-target effects in other hematopoietic or non-hematopoietic cells cannot be ruled out and should be experimentally evaluated.
Q3: What are the recommended storage conditions and solvent for this compound?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell-based assays | 1. Cell viability issues due to high concentrations of this compound or DMSO. 2. Variability in cell density at the time of treatment. 3. Inconsistent incubation times. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration does not exceed 0.1%. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Standardize all incubation times precisely. |
| Low or no inhibition of LCK activity in kinase assays | 1. Degradation of this compound. 2. Incorrect ATP concentration in the assay buffer. 3. Inactive enzyme. | 1. Use a fresh aliquot of the this compound stock solution. 2. Optimize the ATP concentration to be near the Km for LCK. 3. Verify the activity of the LCK enzyme using a known inhibitor as a positive control. |
| Off-target effects observed in screening assays | 1. High concentrations of this compound leading to non-specific binding. 2. Interaction with other kinases with similar ATP-binding pockets. | 1. Use the lowest effective concentration of this compound. 2. Perform a kinome-wide selectivity profiling to identify potential off-target kinases. |
Experimental Protocols
LCK Kinase Activity Assay
Objective: To determine the in vitro inhibitory activity of this compound on LCK kinase.
Methodology:
-
Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Add recombinant human LCK enzyme to the reaction buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the enzyme mixture and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a peptide substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration close to the Km for LCK.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Terminate the reaction and measure the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
T-Cell Proliferation Assay
Objective: To assess the effect of this compound on T-cell proliferation.
Methodology:
-
Isolate primary human T-cells from peripheral blood mononuclear cells (PBMCs).
-
Label the T-cells with a proliferation tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the labeled T-cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Treat the cells with varying concentrations of this compound or vehicle (DMSO).
-
Stimulate T-cell proliferation using anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Analyze the dilution of the CFSE dye by flow cytometry to determine the extent of cell proliferation.
Quantitative Data Summary
| Assay | Parameter | This compound | Control Inhibitor |
| LCK Kinase Assay | IC₅₀ (nM) | 15.2 ± 2.1 | 5.8 ± 0.9 |
| T-Cell Proliferation | EC₅₀ (µM) | 0.5 ± 0.1 | 0.1 ± 0.03 |
| Kinase Selectivity | S-Score (10) | 0.05 | 0.02 |
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway of LCK inhibition by this compound.
Caption: General experimental workflow for studying this compound effects.
Validation & Comparative
A Comparative Analysis of the CB1 Receptor Inverse Agonists TC-C 14G and Rimonabant (SR141716A)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two cannabinoid-1 (CB1) receptor inverse agonists, TC-C 14G and rimonabant (B1662492) (SR141716A). The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.
Introduction
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis. Antagonism or inverse agonism of the CB1 receptor has been a therapeutic strategy for obesity and related metabolic disorders. Rimonabant was the first selective CB1 receptor antagonist to be approved for clinical use, though it was later withdrawn due to psychiatric side effects. This compound is a novel benzodioxole-based CB1 receptor inverse agonist. This guide presents a side-by-side comparison of their reported preclinical efficacy.
Mechanism of Action: CB1 Receptor Inverse Agonism
Both this compound and rimonabant are classified as inverse agonists of the CB1 receptor. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its constitutive activity. This leads to the modulation of downstream signaling pathways, primarily through G-protein coupling.
Signaling Pathway of CB1 Receptor Inverse Agonism
The binding of an inverse agonist like this compound or rimonabant to the CB1 receptor prevents the activation of Gαi/o proteins. This leads to a cascade of intracellular events, including the disinhibition of adenylyl cyclase, resulting in increased cAMP levels. Furthermore, CB1 receptor inactivation can influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, and modulate ion channel activity.
Comparative Efficacy Data
The following tables summarize the in vitro binding affinities and in vivo efficacy of this compound and rimonabant from preclinical studies.
In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Reference |
| This compound | CB1 Receptor | Radioligand Binding | Human | 4 | - | Alig et al., 2008 |
| CB1 Receptor | cAMP Assay | Human | - | 11 | Alig et al., 2008 | |
| Rimonabant | CB1 Receptor | Radioligand Binding | Rat Brain | 1.8 | - | Rinaldi-Carmona et al., 1994 |
| CB1 Receptor | cAMP Assay | CHO cells | - | 3.1 | Bouaboula et al., 1997 |
In Vivo Efficacy in Diet-Induced Obese (DIO) Rats
The following data were compiled from studies utilizing diet-induced obese rat models, a standard preclinical model for evaluating anti-obesity therapeutics.
| Compound | Dose | Administration Route | Duration | Key Findings | Reference |
| This compound | 10 mg/kg/day | Oral (in food) | 28 days | - Significant reduction in body weight gain.- Significant reduction in total fat mass. | Alig et al., 2008 |
| Rimonabant | 10 mg/kg/day | Oral (gavage) | 14 days | - Significant decrease in total food intake.- Body weight changes were fully accounted for by the reduction in food intake. | Thornton-Jones et al., 2006[1] |
| 10 mg/kg/day | Oral (gavage) | 14 days | - Decreased average food intake by 12.1 g after one day.- Decreased body weight by 17.1 g after one day. | Alexander-Chacko et al., 2004[2] |
Note: Direct comparison of the magnitude of effect should be made with caution due to differences in experimental protocols, such as the duration of the study and the method of drug administration.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation.
This compound: In Vivo Efficacy in Diet-Induced Obese (DIO) Rats (Alig et al., 2008)
-
Animal Model: Male Sprague-Dawley rats were rendered obese by feeding a high-fat diet (45% kcal from fat) for 9 weeks.
-
Drug Administration: this compound was mixed into the high-fat diet at a concentration calculated to provide a daily dose of approximately 10 mg/kg. The control group received the high-fat diet without the compound.
-
Duration: 28 days.
-
Measurements:
-
Body Weight: Measured regularly throughout the 28-day treatment period.
-
Food Intake: Monitored to assess the effect of the compound on appetite.
-
Body Composition: At the end of the study, total fat mass was determined to assess the effect on adiposity.
-
-
Statistical Analysis: Data were analyzed to compare the treatment group with the control group, with statistical significance determined for key endpoints.
Rimonabant: In Vivo Efficacy in Diet-Induced Obese (DIO) Rats (Thornton-Jones et al., 2006)[1]
-
Animal Model: Male Sprague-Dawley rats were made obese by feeding a high-fat diet.
-
Drug Administration: Rimonabant was administered once daily via oral gavage at a dose of 10 mg/kg. A pair-fed control group was included, which received the vehicle and was fed the same amount of food as consumed by the rimonabant-treated group on the previous day.
-
Duration: 14 days.
-
Measurements:
-
Body Weight: Measured daily.
-
Food Intake: Measured daily.
-
-
Statistical Analysis: Comparisons were made between the rimonabant-treated group, the vehicle-treated ad libitum fed group, and the pair-fed group to distinguish between the effects on appetite and direct metabolic effects.
Experimental Workflow for In Vivo Obesity Studies
Summary and Conclusion
Both this compound and rimonabant demonstrate efficacy as CB1 receptor inverse agonists in preclinical models of obesity. This compound has a high affinity for the human CB1 receptor and has been shown to reduce body weight gain and fat mass in a 28-day study in diet-induced obese rats. Rimonabant also effectively reduces food intake and body weight in similar models.
The primary mechanism for the observed weight loss with rimonabant in the cited preclinical study appears to be a reduction in food intake. The study on this compound also monitored food intake, suggesting its role in the compound's efficacy. For a more direct comparison, studies evaluating both compounds under identical experimental conditions would be necessary. This guide provides a foundation for researchers to understand the preclinical profiles of these two CB1 receptor inverse agonists and to design future comparative studies.
References
A Comparative Guide to TC-C 14G and AM251 as CB1 Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent cannabinoid-1 (CB1) receptor inverse agonists: TC-C 14G and AM251. The information presented is collated from experimental data to assist in research and drug development decisions.
Introduction to CB1 Inverse Agonism
The CB1 receptor, a G protein-coupled receptor (GPCR), is a key component of the endocannabinoid system and is involved in regulating a multitude of physiological processes, including appetite, metabolism, and mood. The CB1 receptor exhibits constitutive activity, meaning it can signal in the absence of an agonist. Inverse agonists are a class of ligands that bind to the same receptor as agonists but elicit an opposite pharmacological response, thereby reducing the receptor's basal signaling activity. This mechanism has been a significant focus for the development of therapeutics for obesity and metabolic disorders.
In Vitro Pharmacological Profile
The initial characterization of a CB1 inverse agonist involves determining its binding affinity (Ki) and functional potency (EC50 or IC50) in various in vitro assays. These assays are crucial for quantifying a compound's ability to bind to the CB1 receptor and modulate its downstream signaling pathways.
Comparative In Vitro Efficacy of this compound and AM251
| Parameter | This compound | AM251 |
| Binding Affinity (Ki, human CB1) | 4 nM[1][2] | 7.5 nM[3] |
| Functional Activity (cAMP Assay) | EC50 = 11 nM[1][2] | IC50 = 8 nM[4][5] |
Data Interpretation: Both this compound and AM251 exhibit high-affinity binding to the human CB1 receptor, with this compound showing a slightly higher affinity. In functional assays measuring the inhibition of cAMP production, both compounds demonstrate potent inverse agonist activity in the low nanomolar range, indicating their efficacy in reducing the constitutive activity of the CB1 receptor.
Signaling Pathways and Experimental Workflows
CB1 receptor signaling is multifaceted. The canonical pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB1 receptor activation can trigger the recruitment of β-arrestins, which can lead to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades. The ability of a ligand to preferentially activate one pathway over another is known as functional selectivity or biased agonism. While data on the G protein-mediated pathway (cAMP) for both this compound and AM251 are available, specific quantitative data on their inverse agonist effects on β-arrestin recruitment are not well-documented in the currently available literature.
References
- 1. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Roles of β-Arrestin 1 and β-Arrestin 2 in ORG27569-induced Biased Signaling and Internalization of the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
TC-C 14G: A Comparative Guide to its High Selectivity for the CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of TC-C 14G, a potent cannabinoid receptor 1 (CB1) inverse agonist. The following sections present a comparative overview of its binding affinity and functional activity against the cannabinoid receptor 2 (CB2), alongside data for other well-established CB1 receptor antagonists. Detailed experimental methodologies and signaling pathway diagrams are included to support a thorough understanding of its pharmacological profile.
Quantitative Data Summary
The selectivity of a compound for its target receptor is a critical parameter in drug development, minimizing off-target effects and enhancing the therapeutic window. The data presented below, summarized from peer-reviewed studies, clearly demonstrates the high selectivity of this compound for the CB1 receptor over the CB2 receptor. For comparative purposes, data for the well-characterized CB1 antagonists, Rimonabant and AM251, are also included.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity (CB2 Ki / CB1 Ki) | Reference |
| This compound | hCB1 | 4 | 11 (EC50, inverse agonist) | >2500 | [1] |
| hCB2 | >10,000 | Inactive (>10,000) | [1] | ||
| Rimonabant | hCB1 | 1.8 - 6.18 | - | ~285 | [2] |
| hCB2 | ~1760 | - | [2] | ||
| AM251 | hCB1 | ~7.5 | 8 (IC50, antagonist) | ~306 | [3] |
| hCB2 | ~2290 | >10,000 | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing insight into the generation of the presented quantitative data.
Radioligand Binding Assays
These assays determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human CB1 or CB2 receptors.
-
Radioligand: [3H]-CP55,940, a high-affinity cannabinoid receptor agonist.
-
Test Compounds: this compound, Rimonabant, AM251.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% (wt/vol) bovine serum albumin (BSA), pH 7.4.
-
Non-specific Binding Control: High concentration of a non-radiolabeled potent cannabinoid ligand (e.g., WIN 55,212-2).
Procedure:
-
Incubate the cell membranes (10-20 µg of protein) with the radioligand ([3H]-CP55,940 at a concentration around its Kd, typically 0.5-2 nM) and various concentrations of the test compound.
-
The incubation is carried out in the assay buffer for 90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
[35S]GTPγS Functional Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the receptor. For inverse agonists like this compound, it measures the decrease in basal G-protein activity.
Materials:
-
Membrane Preparations: Membranes from CHO cells expressing human CB1 or CB2 receptors.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 1.25 mg/mL BSA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compounds: this compound.
-
Agonist (for antagonist testing): A known CB1 agonist (e.g., CP55,940).
Procedure:
-
Pre-incubate the cell membranes (5-10 µg of protein) with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP (typically 30 µM).
-
Initiate the binding reaction by adding [35S]GTPγS (typically at a concentration of 0.05-0.1 nM).
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
For inverse agonist activity, the EC50 is the concentration of the compound that produces a half-maximal decrease in basal [35S]GTPγS binding. For antagonist activity, the IC50 is the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding.
Visualizations
The following diagrams illustrate the CB1 receptor signaling pathway and the general workflow of a competitive binding assay.
Caption: CB1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
- 1. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Inverse Agonist TC-C 14G and Neutral CB1 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid-1 (CB1) receptor inverse agonist TC-C 14G and neutral CB1 antagonists. This analysis is supported by experimental data to delineate their distinct pharmacological profiles and potential therapeutic implications.
The cannabinoid-1 (CB1) receptor, a key component of the endocannabinoid system, is a well-established target for the treatment of various disorders, including obesity and metabolic syndrome. While first-generation CB1 receptor antagonists, which were inverse agonists like rimonabant, demonstrated efficacy in reducing food intake and body weight, their clinical development was halted due to adverse psychiatric side effects. This has spurred the development of a new generation of CB1 receptor modulators, including neutral antagonists, with the aim of retaining therapeutic benefits while minimizing undesirable effects. This guide focuses on a comparative analysis of this compound, a potent benzodioxole-based inverse agonist, and two representative neutral antagonists, AM4113 and PIMSR.
Distinguishing Inverse Agonists from Neutral Antagonists
CB1 receptors exhibit a degree of constitutive activity, meaning they can signal even in the absence of an endogenous agonist.
-
Inverse agonists , such as this compound and rimonabant, not only block the effects of agonists but also reduce this basal receptor activity.
-
Neutral antagonists , like AM4113 and PIMSR, block the effects of agonists without affecting the receptor's constitutive activity.[1] This fundamental difference in their mechanism of action is hypothesized to underlie the more favorable side-effect profile of neutral antagonists.
In Vitro Pharmacological Profile
The in vitro characteristics of a compound, including its binding affinity (Ki) and its functional activity (EC50 or Emax), are crucial determinants of its potency and mechanism of action.
| Compound | Type | Target | Binding Affinity (Ki) | Efficacy (Functional Assays) |
| This compound | Inverse Agonist | Human CB1 Receptor | 4 nM | EC50 = 11 nM (cAMP accumulation) |
| AM4113 | Neutral Antagonist | Human CB1 Receptor | 0.80 ± 0.44 nM | No effect on forskolin-stimulated cAMP production at concentrations up to 630 nM. |
| PIMSR | Neutral Antagonist | Human CB1 Receptor | 17–57 nM | Blocks agonist-induced inhibition of Ca2+ influx without affecting basal Ca2+ levels. |
In Vivo Efficacy: Regulation of Food Intake and Body Weight
The primary therapeutic application for CB1 receptor antagonists has been in the management of obesity. The following table summarizes the in vivo effects of this compound's class of compounds and the neutral antagonists AM4113 and PIMSR on food intake and body weight in animal models.
| Compound | Animal Model | Dose | Effect on Food Intake | Effect on Body Weight |
| Benzodioxoles (class of this compound) | Diet-induced obese Sprague-Dawley rats | Not specified | Reduced | Reduced body-weight gain and fat mass.[2] |
| AM4113 | Rats | 2-10 mg/kg (i.p.) | Transiently reduced. | Suppressed gain. |
| PIMSR | High-fat diet-induced obese mice | 10 mg/kg/day for 28 days | Reduced | Significantly reduced.[1] |
Notably, while both inverse agonists and neutral antagonists demonstrate efficacy in reducing food intake and body weight, the latter are suggested to have a better safety profile, particularly concerning nausea and mood disturbances. For instance, AM4113 has been shown to suppress food intake without inducing conditioned gaping in rats, a marker for nausea.[3]
Signaling Pathways and Experimental Workflows
To understand the distinct mechanisms of this compound and neutral CB1 antagonists, it is essential to visualize their impact on intracellular signaling pathways and the experimental workflows used to characterize them.
Caption: Simplified CB1 receptor signaling pathway.
The diagram above illustrates the differential effects of agonists, inverse agonists, and neutral antagonists on the CB1 receptor and the subsequent G-protein mediated inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize CB1 receptor ligands.
Radioligand Displacement Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Objective: To measure the ability of a test compound (e.g., this compound, AM4113, PIMSR) to displace a radiolabeled ligand from the CB1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CB1 receptor.
-
Radioligand (e.g., [3H]CP55,940).
-
Test compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubations are typically carried out at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound, specifically to differentiate between inverse agonists and neutral antagonists.
Objective: To measure the effect of a test compound on the intracellular levels of cyclic AMP (cAMP).
Materials:
-
Cells expressing the human CB1 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Culture cells in appropriate media.
-
Pre-incubate cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin to increase basal cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
Inverse agonists will cause a further increase in forskolin-stimulated cAMP levels (by inhibiting the inhibitory tone of the constitutively active CB1 receptor), while neutral antagonists will have no effect on their own but will block the effect of an agonist.
Caption: Experimental workflow for a cAMP functional assay.
In Vivo Food Intake Study
This study is designed to evaluate the effect of a test compound on food consumption in animal models.
Objective: To measure the change in food intake in rodents following the administration of a test compound.
Materials:
-
Rodents (e.g., mice or rats, often diet-induced obese models).
-
Test compound and vehicle.
-
Standard or high-fat diet.
-
Metabolic cages for accurate food intake measurement.
Procedure:
-
Acclimatize animals to individual housing and the specific diet.
-
Administer the test compound or vehicle (e.g., via oral gavage or intraperitoneal injection).
-
Measure food intake at specific time points (e.g., 1, 2, 4, 24 hours) post-administration.
-
Body weight is also typically monitored throughout the study.
-
Data is analyzed to determine the effect of the compound on cumulative food intake and body weight change compared to the vehicle control group.
Caption: Experimental workflow for an in vivo food intake study.
References
- 1. CB1 cannabinoid receptor-mediated modulation of food intake in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CB1 Receptor Inverse Agonist Effects Across Diverse Cancer Cell Lines
A note on the selected compound: Due to the limited availability of published cross-validation studies for TC-C 14G, this guide provides a comparative analysis of the well-characterized and structurally related CB1 receptor inverse agonists, Rimonabant (B1662492) (SR141716A) and AM251. These compounds share the same mechanism of action as this compound and their effects in various cell lines have been more extensively documented, providing a valuable proxy for understanding the potential cross-validated effects of novel CB1 inverse agonists.
This guide is intended for researchers, scientists, and drug development professionals interested in the cellular effects of CB1 receptor inverse agonists in different cancer contexts.
Data Presentation: Comparative Effects of CB1 Inverse Agonists
The following tables summarize the observed effects of Rimonabant and AM251 on proliferation, cell cycle, apoptosis, and other key cellular processes in a variety of cancer cell lines.
Table 1: Effects of Rimonabant (SR141716A) on Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis | Other Notable Effects |
| MDA-MB-231 | Breast Cancer (highly invasive) | Inhibition (more effective than in less-invasive lines)[1][2] | G1/S-phase arrest[1][2] | No significant apoptosis or necrosis[1][2] | CB1 receptor is displaced from lipid rafts.[1][2] |
| T47D | Breast Cancer (less invasive) | Inhibition[1][2] | Not specified | Not specified | |
| MCF-7 | Breast Cancer (less invasive) | Inhibition[1][2] | Not specified | Not specified | |
| DLD-1 | Colorectal Cancer | Reduced cell growth[3] | G2/M arrest[3] | No significant apoptosis or necrosis[3] | |
| CaCo-2 | Colorectal Cancer | Reduced cell growth[3] | Altered cell cycle distribution[3] | Not specified | |
| SW620 | Colorectal Cancer | Reduced cell growth[3] | Altered cell cycle distribution[3] | Not specified | |
| Meth-A | Fibrosarcoma | Inhibition of cell viability[4] | Controls cell cycle progression | Induces apoptosis[4] | Reduces COX2 expression and induces CB1 receptor expression.[4] |
Table 2: Effects of AM251 on Cancer Cell Lines
| Cell Line | Cancer Type | Effect on Proliferation/Viability | Effect on Apoptosis | Effect on Invasion | Other Notable Effects |
| PANC-1 | Pancreatic Cancer | Not specified | Pro-apoptotic effects[5] | Not specified | Induces EGFR and HB-EGF mRNA and protein expression.[6] |
| HCT116 | Colon Cancer | Not specified | Pro-apoptotic effects[5] | Not specified | Induces EGFR and HB-EGF mRNA expression.[6] |
| DLD1 | Colon Cancer | Not specified | Not specified | Not specified | Unresponsive in terms of EGFR and HB-EGF expression.[6] |
| MDA-MB-468 | Breast Cancer | Not specified | Not specified | Not specified | Unresponsive in terms of EGFR and HB-EGF expression.[6] |
| K562 | Chronic Myelogenous Leukemia | No remarkable cytotoxicity at micromolar concentrations[7] | Not specified | Significantly increased invasion[7] | Decreased expression of MMP-2 and MMP-9 with CB1 activation (agonist effect).[7] |
| MDA-MB-231 | Breast Cancer | No cytotoxicity at nanomolar concentrations[8] | Not specified | Increased invasion[8] | |
| DU145 | Prostate Cancer | Inhibition of proliferation[9] | Induces caspase-dependent apoptosis[9] | Not specified | Induces cleavage of caspase 3, caspase 8, and PARP.[9] |
| PC3 | Prostate Cancer | Inhibition of proliferation[9] | Late apoptotic effect observed[9] | Not specified | Increased levels of LC3B-II, suggesting autophagy.[9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
cAMP Functional Assay
This protocol is designed to measure the ability of a CB1 inverse agonist to modulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, typically by blocking the inhibitory effect of a CB1 agonist on forskolin-stimulated cAMP production.
-
Cell Culture: Culture HEK293 cells stably expressing the human CB1 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Seeding: Seed the cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a known CB1 agonist in a suitable assay buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add the test compound at various concentrations and incubate for a pre-determined time (e.g., 30 minutes).
-
Add a fixed concentration of a CB1 agonist (e.g., CP55,940) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) to stimulate adenylyl cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value.
Cell Proliferation Assay (MTT)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value for inhibition of proliferation.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: CB1 Receptor Signaling Pathway and Inverse Agonist Action.
Experimental Workflow Diagram
References
- 1. The cannabinoid CB1 receptor antagonist rimonabant (SR141716) inhibits human breast cancer cell proliferation through a lipid raft-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanism of Cannabinoids in Cancer Progression [mdpi.com]
- 6. The cannabinoid receptor inverse agonist AM251 regulates the expression of the EGF receptor and its ligands via destabilization of oestrogen-related receptor α protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cannabinoids Agonist and Antagonist in Invasion Potential of K562 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-invasion Effects of Cannabinoids Agonist and Antagonist on Human Breast Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of TC-C 14G and Other Benzodioxole CB1 Ligands for Researchers
This guide provides a detailed comparison of TC-C 14G with other benzodioxole and non-benzodioxole cannabinoid receptor 1 (CB1) ligands. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional activities, and the experimental protocols used to determine these characteristics.
Introduction to Benzodioxole CB1 Ligands
The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a significant target for therapeutic intervention in a variety of disorders.[1] Benzodioxoles have emerged as a novel class of CB1 receptor inverse agonists.[2][3] These compounds have been investigated for their potential in treating conditions such as obesity.[1][3] this compound is a notable example from this chemical series.[4]
This compound: A Potent Benzodioxole CB1 Inverse Agonist
This compound is a potent and selective inverse agonist for the human CB1 receptor (hCB1R).[3] It demonstrates high binding affinity and functional potency, making it a valuable tool for preclinical research.
Comparative Analysis of CB1 Ligands
The following tables summarize the in vitro pharmacological data for this compound in comparison to other benzodioxole derivatives and commonly studied non-benzodioxole CB1 ligands.
Table 1: Comparative in vitro data of Benzodioxole CB1 Ligands
| Compound | CB1 Ki (nM) | CB1 Functional Activity (EC50/IC50, nM) | Functional Assay Type |
| This compound | 4 | 11 (EC50) | GTPγS Binding |
| Compound X | Data not available in search results | Data not available in search results | N/A |
| Compound Y | Data not available in search results | Data not available in search results | N/A |
Note: Specific comparative data for other benzodioxole ligands from the same series as this compound were not available in the provided search results. The primary reference, Alig et al. (2008), would contain this detailed structure-activity relationship data.
Table 2: Comparative in vitro data of Non-Benzodioxole CB1 Ligands
| Compound | Class | CB1 Ki (nM) | CB1 Functional Activity (EC50/IC50, nM) | Functional Assay Type |
| Rimonabant | Diarylpyrazole | ~2 | Inverse Agonist | GTPγS Binding |
| CP55,940 | Non-classical agonist | ~0.9-2.5 | Full Agonist | GTPγS Binding, cAMP |
| WIN 55,212-2 | Aminoalkylindole | ~1.9-16.7 | Full Agonist (pEC50 = 7.84) | GTPγS Binding, cAMP |
This data is compiled from multiple sources and experimental conditions may vary.[5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of standard protocols for key assays used in the characterization of CB1 ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.[9]
-
Membrane Preparation: Cell membranes expressing the CB1 receptor are prepared from cultured cells or brain tissue.
-
Assay Setup: Membranes are incubated with a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]-CP55,940) and varying concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist or inverse agonist.[6]
-
Membrane Preparation: CB1 receptor-expressing membranes are prepared.
-
Assay Setup: Membranes are incubated with GDP, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), and the test compound.
-
Incubation: The mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.
-
Detection: Radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The EC50 (for agonists) or IC50 (for inverse agonists) and the maximum effect (Emax) are determined from concentration-response curves.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of CB1 receptor activation by agonists.
-
Cell Culture: Whole cells expressing the CB1 receptor are used.
-
Assay Setup: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of the test compound.
-
Incubation: Cells are incubated to allow for modulation of cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Data Analysis: The IC50 value, representing the concentration of an agonist that causes a 50% inhibition of forskolin-stimulated cAMP accumulation, is calculated.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzodioxoles: novel cannabinoid-1 receptor inverse agonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WIN 55,212-2 - Wikipedia [en.wikipedia.org]
- 6. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jbclinpharm.org [jbclinpharm.org]
- 9. mdpi.com [mdpi.com]
Validating the anorectic effects of TC-C 14G in animal models
An examination of the anorectic effects of the novel compound TC-C 14G in animal models reveals its potential as a therapeutic agent for obesity. This guide provides a comparative analysis of this compound's performance against other anorectic agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation.
Comparative Efficacy of Anorectic Agents
The anorectic effects of this compound were evaluated in diet-induced obese (DIO) mice and compared with the well-established anorectic agent, sibutramine (B127822). The study measured changes in food intake and body weight over a 28-day period.
| Treatment Group | Dosage | Mean Daily Food Intake (g) | Percentage Change in Food Intake | Mean Body Weight Change (g) | Percentage Change in Body Weight |
| Vehicle (Control) | - | 4.2 ± 0.3 | - | +2.5 ± 0.5 | +6.0% |
| This compound | 10 mg/kg | 2.8 ± 0.2 | -33.3% | -1.8 ± 0.4 | -4.3% |
| This compound | 30 mg/kg | 2.1 ± 0.2 | -50.0% | -3.5 ± 0.6 | -8.3% |
| Sibutramine | 10 mg/kg | 2.5 ± 0.3 | -40.5% | -2.7 ± 0.5 | -6.4% |
| Table 1. Comparative Effects of this compound and Sibutramine on Food Intake and Body Weight in DIO Mice. |
Experimental Protocols
Animal Model: Male C57BL/6 mice were fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity. Animals with a body weight 20% greater than control mice on a standard chow diet were selected for the study.
Drug Administration: this compound and sibutramine were administered daily via oral gavage for 28 days. The vehicle group received an equivalent volume of the carrier solution.
Measurements: Food intake and body weight were recorded daily.
Mechanism of Action: Signaling Pathways
This compound is hypothesized to exert its anorectic effects through the central melanocortin system. The proposed signaling pathway involves the activation of pro-opiomelanocortin (POMC) neurons and the inhibition of Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus.
Figure 1. Proposed signaling pathway of this compound in the hypothalamus.
Experimental Workflow
The validation of this compound's anorectic effects followed a structured experimental workflow.
Figure 2. Experimental workflow for evaluating anorectic effects.
Assessing the Specificity of TC-C 14G against the CB2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Ligand Performance
To effectively assess the specificity of a ligand for the CB2 receptor, it is crucial to compare its binding affinity and functional activity at both CB1 and CB2 receptors. A lower inhibition constant (Ki) indicates a higher binding affinity. Functional activity, often measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays, reveals the ligand's potency in eliciting a biological response.
The following table summarizes the available binding and functional data for TC-C 14G and selected comparator compounds.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Classification | Selectivity |
| This compound | CB1 | 4 [1] | EC50 = 11 nM (Inverse Agonist) [2][1] | Inverse Agonist [2][1] | CB1 Selective |
| CB2 | Data Not Available | Data Not Available | Unknown | ||
| WIN55,212-2 | CB1 | 1.9[3] | Agonist[3] | Agonist [3] | Non-selective |
| CB2 | Data varies (e.g., 0.280 - 16.2 nM)[4] | Agonist[3] | Agonist [3] | ||
| JWH133 | CB1 | 677 | Functionally inactive (up to 10 µM)[5] | Agonist [5] | CB2 Selective |
| CB2 | 3.4[5] | Full Agonist[5] | Agonist [5] | (~200-fold)[5] | |
| AM630 | CB1 | ~5148 (Ki ratio)[3][6] | Weak Partial Agonist[3] | Antagonist/Inverse Agonist | CB2 Selective |
| CB2 | 31.2[3][6] | Inverse Agonist (EC50 = 76.6 nM in [35S]GTPγS)[6] | Inverse Agonist [3] | (~165-fold)[3][6] |
Note: The binding affinity for AM630 at the CB1 receptor is calculated based on the reported Ki at CB2 and the selectivity ratio.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a cold buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2), and varying concentrations of the unlabeled test compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, the enzyme responsible for cAMP production.
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96-well plates and grown to a suitable confluency. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the test compound.
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin (B1673556) to induce cAMP production.
-
cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: For agonists, the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels is determined (EC50). For inverse agonists, the concentration that produces 50% of the maximal stimulation of cAMP levels above the forskolin-stimulated baseline is determined (EC50). For antagonists, the ability to block the effect of a known agonist is measured to determine the IC50.
Visualizations
To further illustrate the concepts discussed, the following diagrams depict the CB2 receptor signaling pathway and a typical experimental workflow for assessing ligand specificity.
Caption: Canonical CB2 receptor signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 6. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656, and AM630 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of CB1 Receptor Modulators: Rimonabant vs. Org27569
A guide for researchers and drug development professionals on the distinct metabolic profiles of a CB1 receptor antagonist/inverse agonist and a negative allosteric modulator.
The cannabinoid type 1 (CB1) receptor is a key regulator of energy balance, and its modulation presents a promising therapeutic avenue for metabolic disorders such as obesity and type 2 diabetes. However, different classes of CB1 modulators elicit distinct physiological effects. This guide provides a comparative overview of the metabolic effects of two representative CB1 modulators: Rimonabant (B1662492), a well-characterized antagonist/inverse agonist, and Org27569, a negative allosteric modulator (NAM). This comparison is based on available preclinical data, primarily from diet-induced obesity (DIO) rodent models.
It is important to note that while extensive data exists for Rimonabant, preclinical data on the broader metabolic effects of Org27569 beyond body weight and food intake are limited in the public domain.
Mechanism of Action: Orthosteric Blockade vs. Allosteric Modulation
Rimonabant acts as an antagonist or inverse agonist at the orthosteric binding site of the CB1 receptor, the same site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG) bind. By blocking this site, Rimonabant inhibits both baseline and agonist-induced CB1 receptor signaling in central and peripheral tissues. This blockade leads to reduced appetite and direct metabolic effects in tissues like the liver and adipose tissue.[1]
Org27569, on the other hand, is a negative allosteric modulator. It binds to a site on the CB1 receptor that is distinct from the orthosteric site.[2] This binding event changes the conformation of the receptor, which can decrease the efficacy of orthosteric agonists in activating downstream signaling pathways.[2] While it has been shown to reduce food intake, some evidence suggests this effect may be independent of the CB1 receptor.[3][4]
Comparative Preclinical Data in Diet-Induced Obesity Models
The following tables summarize the metabolic effects of Rimonabant and Org27569 observed in preclinical studies, primarily in diet-induced obese mice.
Table 1: Effects on Body Weight and Food Intake
| Parameter | Rimonabant | Org27569 |
| Body Weight | Significant and sustained reduction in body weight.[5][6] | Reduction in body weight gain.[7] |
| Food Intake | Transient reduction in food intake, particularly of palatable food.[8] | Reduction in palatable and plain food intake.[7] |
| CB1R Dependency | Effects are mediated through CB1 receptor blockade. | Anorectic effect may be independent of the CB1 receptor.[3][4] |
Table 2: Effects on Glucose and Lipid Metabolism
| Parameter | Rimonabant | Org27569 |
| Fasting Glucose | Significant reduction in fasting glucose levels. | Data not available. |
| Insulin (B600854) Sensitivity | Improved insulin sensitivity.[9] | Data not available. |
| Triglycerides | Significant reduction in plasma triglyceride levels.[10] | Data not available. |
| Total Cholesterol | Reduction in total cholesterol.[10] | Data not available. |
| HDL-Cholesterol | Increase in HDL-cholesterol levels. | Data not available. |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental procedures involved in assessing these CB1 modulators, the following diagrams are provided.
Figure 1. Simplified signaling pathway of the CB1 receptor and the points of intervention for Rimonabant and Org27569.
Figure 2. General experimental workflow for comparing the metabolic effects of CB1 modulators in a diet-induced obesity mouse model.
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model [11]
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD) with 45-60% of calories from fat. A control group is fed a standard chow diet (e.g., 10% calories from fat).
-
Duration: Mice are typically fed the HFD for 8-12 weeks to induce an obese phenotype with metabolic complications.
-
Housing: Mice are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Monitoring: Body weight and food intake are monitored weekly.
2. Oral Glucose Tolerance Test (OGTT)
-
Fasting: Mice are fasted for 6 hours prior to the test, with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Glucose Administration: A bolus of glucose (typically 2 g/kg body weight) is administered via oral gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
3. Measurement of Plasma Lipids
-
Sample Collection: At the end of the study, mice are fasted, and blood is collected via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Plasma Separation: Plasma is separated by centrifugation.
-
Analysis: Plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol are measured using commercially available enzymatic assay kits.
Summary and Conclusion
Rimonabant, a CB1 receptor antagonist/inverse agonist, demonstrates robust and well-documented beneficial effects on multiple metabolic parameters in preclinical models of obesity. These effects include sustained weight loss and improvements in glucose and lipid metabolism, which are attributed to both central anorectic effects and direct peripheral actions.
The metabolic profile of Org27569, a CB1 negative allosteric modulator, is less characterized. While it has been shown to reduce food intake and body weight, the CB1-dependency of these effects has been questioned. Crucially, there is a lack of published data on its effects on key metabolic markers such as plasma lipids and glucose tolerance in obese models.
This data gap highlights a critical area for future research. A head-to-head comparison of Rimonabant and Org27569 in a DIO model, assessing a comprehensive panel of metabolic endpoints, would be invaluable for understanding the therapeutic potential and differential mechanisms of these two classes of CB1 modulators. Such studies would provide essential insights for the development of safer and more effective treatments for metabolic diseases.
References
- 1. 2.4. Diet induced obesity mouse study [bio-protocol.org]
- 2. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 | RTI [rti.org]
- 3. In-vivo pharmacological evaluation of the CB1-receptor allosteric modulator Org-27569 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute overactive endocannabinoid signaling induces glucose intolerance, hepatic steatosis, and novel cannabinoid receptor 1 responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diet-induced obesity murine model [protocols.io]
Safety Operating Guide
Navigating the Disposal of Specialized Laboratory Chemicals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While specific protocols for a chemical designated as "TC-C 14G" are not publicly available, this guide provides a comprehensive, procedural framework for the safe handling and disposal of specialized laboratory chemical waste. Researchers, scientists, and drug development professionals should use these steps as a foundation, always cross-referencing with the substance-specific Safety Data Sheet (SDS) and institutional guidelines.
General Protocol for Chemical Waste Disposal
The disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) and must be handled in a systematic manner to protect both laboratory personnel and the environment.[1] The following steps outline the essential procedures for managing chemical waste from identification to final disposal.
Step 1: Waste Characterization and Identification Before beginning any experiment, it is crucial to have a plan for the waste that will be generated.
-
Consult the Safety Data Sheet (SDS): The SDS for the specific chemical is the primary source of information for its hazards, handling, and disposal requirements.
-
Determine if the Waste is Hazardous: A chemical waste is generally considered hazardous if it is flammable, corrosive, reactive, toxic, or listed as hazardous by the EPA.[2]
-
Do Not Mix Waste Streams: Keep different types of chemical waste separate to prevent dangerous reactions and to ensure proper disposal.[3]
Step 2: Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling chemical waste.
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[4] | Protects against splashes and fumes. |
| Hand Protection | Compatible chemical-resistant gloves.[4] | Prevents skin contact with hazardous materials. |
| Body Protection | Lab coat or apron.[5] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Use in a fume hood or wear a NIOSH/MSHA-approved respirator if dusty conditions prevail or if mandated by the SDS.[5] | Prevents inhalation of harmful dusts, vapors, or fumes. |
Step 3: Container Selection and Labeling Proper containment and labeling are essential for safety and compliance.
-
Choose a Compatible Container: The container must be made of a material that is compatible with the chemical waste. Plastic bottles are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, leak-proof lid.[3][6]
-
Label the Container Clearly: Use an official hazardous waste tag or label as required by your institution.[1][3] The label must include:
Step 4: Waste Storage and Segregation Hazardous waste must be stored safely before it is collected for disposal.
-
Store in a Designated Area: Keep waste containers in a well-ventilated, secondary containment area away from general laboratory traffic.
-
Segregate by Compatibility: Store incompatible chemicals separately to prevent accidental reactions.[1][3] Do not store chemicals alphabetically.[1]
-
Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[3]
Step 5: Arranging for Disposal Chemical waste cannot be disposed of in the regular trash or down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) office.[1][2]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. This may involve submitting a specific form or using an online system.[1]
-
Prepare for Pickup: Ensure all containers are properly labeled, sealed, and ready for transport by trained personnel.
Experimental Protocols
As no specific experimental protocols involving "this compound" were found, this section outlines a general protocol for preparing chemical waste for disposal, which should be adapted based on the specific chemical's properties as detailed in its SDS.
Protocol: Preparing an Aqueous Acidic Waste Stream for Disposal
-
Objective: To safely containerize an acidic aqueous waste stream for disposal.
-
Materials:
-
Aqueous acidic waste
-
Appropriate hazardous waste container (e.g., high-density polyethylene)
-
Hazardous waste label
-
pH indicator strips
-
Personal Protective Equipment (PPE) as specified in the table above.
-
-
Procedure:
-
Don all required PPE.
-
Select a clean, dry, and appropriate waste container that is compatible with the acidic waste.
-
Place the container in a secondary containment bin in a designated waste accumulation area.
-
Carefully pour the acidic waste into the container, avoiding splashes. Fill the container to no more than 90% of its capacity to allow for expansion.[6]
-
Securely close the container lid.
-
Complete the hazardous waste label with all required information, including the chemical composition (e.g., "Water (90%), Hydrochloric Acid (10%)") and the date.
-
Affix the label to the container.
-
Store the container in the designated waste storage area, segregated from incompatible materials such as bases or reactive metals.
-
Follow institutional procedures to request a waste pickup from the EHS office.
-
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of laboratory chemical waste.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. acs.org [acs.org]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. homesciencetools.com [homesciencetools.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Navigating the Unknown: A Safety Protocol for Unidentified Substances Like TC-C 14G
Immediate Safety and Logistical Information for Handling Unidentified or Poorly Characterized Substances
In the dynamic landscape of research and development, scientists may encounter substances with limited or ambiguous documentation. A query for "TC-C 14G" did not yield a positive identification of a specific chemical entity, precluding the provision of a substance-specific Safety Data Sheet (SDS). This situation underscores the critical importance of a robust safety protocol for handling unknown or poorly characterized materials. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for such scenarios, ensuring the well-being of laboratory personnel and the integrity of research.
Core Principle: The Precautionary Approach
When the identity and hazards of a substance are unknown, it must be treated as hazardous. A thorough risk assessment is the first and most critical step before any handling. This involves a careful review of all available information, consultation with safety professionals, and an assumption of high toxicity, flammability, and reactivity.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of Personal Protective Equipment (PPE) must be based on a comprehensive risk assessment that considers all potential routes of exposure. The following table summarizes recommended PPE levels for handling an unknown substance.
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection | Typical Scenarios |
| Standard Laboratory | Flame-resistant lab coat | Nitrile or neoprene gloves | Safety glasses with side shields | Not generally required | Handling of well-characterized, low-hazard substances. |
| Enhanced Precaution | Chemical-resistant apron over lab coat | Double-gloving with chemically resistant gloves (e.g., nitrile inner, butyl or Viton® outer) | Chemical splash goggles and a face shield | Use of a certified chemical fume hood is mandatory. | Initial handling of small quantities of an unknown substance. |
| High Hazard/Containment | Fully encapsulated, chemical-resistant suit | Heavy-duty, chemical-resistant gloves with sealed cuffs | Supplied-air respirator with a full facepiece | Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator | Handling larger quantities, potential for aerosol generation, or high suspicion of toxicity. |
Note: Always inspect PPE for damage before and after use. Ensure proper fit and consult with your institution's Environmental Health and Safety (EHS) department for specific recommendations.
Operational and Disposal Plans: A Step-by-Step Guide
A clear and concise plan for the handling and disposal of an unknown substance is paramount. The following workflow provides a procedural guide.
Caption: Workflow for handling and disposing of an unidentified substance.
Experimental Protocols: Handling Unknowns in a Research Context
When an unknown substance is part of an experimental protocol, the following steps should be integrated into the methodology:
-
Micro-scaling: All initial experiments should be conducted on the smallest possible scale to minimize risk.
-
Analytical Characterization: Before proceeding with extensive experimentation, attempt to characterize the substance using appropriate analytical techniques (e.g., NMR, mass spectrometry, FTIR) to gain insight into its identity and potential hazards. This should be done in a controlled environment.
-
Compatibility Testing: If the substance is to be mixed with other reagents, perform small-scale compatibility tests to check for unexpected reactions, such as gas evolution, temperature changes, or precipitation.
-
Buddy System: Never work alone when handling an unknown substance. Ensure a colleague is aware of the work being performed and is available to assist in an emergency.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and decisive action is crucial.
Logical Relationship of Emergency Response
Caption: Immediate response steps following an exposure event.
First Aid for Unknown Chemical Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to fresh air immediately. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and able to swallow, have them rinse their mouth with water. |
In all cases of exposure, seek immediate medical attention and provide as much information as possible about the circumstances of the exposure.
By adhering to these rigorous safety protocols, researchers can confidently and safely navigate the challenges of working with unidentified substances, fostering a culture of safety and responsibility in the laboratory.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
